Isophytol
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
3,7,11,15-tetramethylhexadec-1-en-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O/c1-7-20(6,21)16-10-15-19(5)14-9-13-18(4)12-8-11-17(2)3/h7,17-19,21H,1,8-16H2,2-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVYVLWNCKMXJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)(C=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2025474 | |
| Record name | Isophytol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2025474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Oily liquid; [Merck Index] | |
| Record name | Isophytol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5709 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
107-110 °C at 0.01 mm Hg; 125-128 °C at 0.06 mm Hg | |
| Record name | ISOPHYTOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5673 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Very soluble in benzene, ether, ethanol | |
| Record name | ISOPHYTOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5673 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.8519 at 20 °C/4 °C | |
| Record name | ISOPHYTOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5673 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
5.8X10-10 mm Hg at 25 °C (extrapolated) | |
| Record name | ISOPHYTOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5673 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Impurities: 3,7,11,15-tetramethylhexadecan-3-ol (85761-30-4; < or = 2.5% v/v); 6,10,14-trimethylpentadecan-2-one (207-950-7; < or = 2% v/v); 3,7,11,15-tetramethylhexadec-1-yn-3-ol (29171-23-1; < or = 0.5% v/v); 6,10,14-trimethyl-3-pentadecen-2-one (72226-32-5; < or = 0.3% v/v); 6,10,14-trimethylpentadecan-2-ol (69729-17-5; < or = 0.3% v/v); maximum of unknown impurities (sum) Contents < 2% v/v., Purity: > or = 95% v/v (synthetic isophytol, minimum specification) | |
| Record name | ISOPHYTOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5673 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Oily liquid | |
CAS No. |
505-32-8 | |
| Record name | Isophytol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=505-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isophytol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505328 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ISOPHYTOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93744 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Hexadecen-3-ol, 3,7,11,15-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isophytol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2025474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7,11,15-tetramethylhexadec-1-en-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.281 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPHYTOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A831ZI6VIM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ISOPHYTOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5673 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Isophytol for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isophytol, a branched-chain terpenoid alcohol, is a critical chiral intermediate in the industrial synthesis of Vitamin E and Vitamin K1.[1][2] Its precise synthesis and rigorous purification are paramount to ensure the quality and efficacy of these essential vitamins. This technical guide provides a comprehensive overview of the primary synthesis routes, detailed purification methodologies, and analytical techniques for the characterization of this compound, tailored for research and development settings.
This compound Synthesis Routes
The industrial production of this compound is dominated by two main chemical synthesis pathways: the pseudoionone route and the linalool route.[3][4] A newer, more sustainable approach involving semi-fermentation has also emerged as a viable alternative.[5]
The Linalool Route (e.g., Roche Process)
The linalool route is the most widely adopted industrial method for this compound synthesis. It is a multi-step process that builds the C20 this compound backbone from smaller precursor molecules. The Roche process, a well-established example of this route, utilizes acetylene and acetone as starting materials and proceeds through several key intermediates. A crucial sequence in this pathway involves the conversion of farnesylacetone to this compound.
This protocol details the conversion of farnesylacetone to this compound, a key transformation in the linalool route.
Step 1: Hydrogenation of Farnesylacetone to Phyton
-
Reaction Setup: Dissolve farnesylacetone in methanol in a suitable reaction vessel.
-
Catalyst: Add a Palladium on carbon (Pd/C) catalyst to the solution.
-
Hydrogenation: Carry out the hydrogenation at room temperature under a hydrogen pressure of 0.141 MPa for 24 hours.
-
Work-up: After the reaction is complete, remove the catalyst by filtration. Concentrate the reaction solution under reduced pressure to remove the methanol.
-
Purification: Purify the resulting residue (phyton) by vacuum distillation, collecting the fraction at 152–153°C and 2.6 mbar.
Step 2: Ethynylation of Phyton to Dehydrothis compound
-
Reaction Setup: Perform the ethynylation of phyton with acetylene in a potassium hydroxide/liquid ammonia system.
-
Reaction Conditions: Maintain the reaction temperature at 4–6 °C for 2.5 hours.
-
Quenching: Stop the reaction by adding a 25% aqueous ammonium sulfate solution.
-
Isolation: Recover the unreacted acetylene and ammonia. Isolate the dehydrothis compound by extraction with hexane followed by distillation.
Step 3: Partial Hydrogenation of Dehydrothis compound to this compound
-
Reaction Setup: Hydrogenate the dehydrothis compound in the presence of a Lindlar catalyst.
-
Reaction Conditions: Conduct the hydrogenation under a hydrogen pressure of 0.4 MPa at a temperature between 30 and 60°C for 8 hours.
-
Work-up: After filtration of the catalyst, evaporate the solvent.
-
Final Purification: Obtain the final this compound product by vacuum distillation, collecting the fraction at 148–160°C under 2–3 mmHg.
References
- 1. RO94314B1 - Process for preparing this compound - Google Patents [patents.google.com]
- 2. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Production process of Isophytol_Chemicalbook [chemicalbook.com]
- 4. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
Isophytol: A Technical Guide to Biological Activity Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isophytol, a branched-chain diterpenoid alcohol, is a significant natural product found in various essential oils and plant extracts. It serves as a crucial intermediate in the synthesis of vitamins E and K. While structurally similar to phytol, this compound's biological activities are a growing area of interest for researchers. This technical guide provides a comprehensive overview of the screening assays used to evaluate the biological activities of this compound, presenting available quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.
Quantitative Data on Biological Activities
The following tables summarize the quantitative data available for the biological activities of this compound. It is important to note that much of the existing research has been conducted on essential oils and extracts containing this compound as a component, rather than on the isolated compound. Therefore, the presented data often reflects the activity of a complex mixture.
Table 1: Anticancer Activity of this compound-Containing Extracts
| Cell Line | Extract/Essential Oil Source | This compound Content (%) | IC50 (µg/mL) | Reference |
| HL-60 (Human promyelocytic leukemia) | Kalanchoe beharensis essential oil | 0.6 | 40.5 ± 1.2 | [1] |
| HL-60R (Multidrug-resistant leukemia) | Kalanchoe beharensis essential oil | 0.6 | 42.1 ± 1.5 | [1] |
| MCF-7 (Human breast adenocarcinoma) | Annona muricata ethyl acetate extract | 3.80 | 21.8 ± 3.85 | [2] |
Table 2: Antimicrobial Activity of this compound and this compound-Containing Preparations
| Microorganism | Preparation | MIC (µg/mL) | Activity | Reference |
| Salmonella enterica | This compound + Ginkgo Biloba Polyprenols | Not specified | Synergistic antibacterial effect | [3] |
| Staphylococcus aureus | This compound-containing extract | Not specified | Inhibited growth | [4] |
| Aspergillus niger | This compound-containing extract | Not specified | Inhibited growth |
Table 3: Antioxidant Activity of this compound-Containing Extracts
| Assay | Extract Source | IC50 (mg/mL) | Reference |
| DPPH Radical Scavenging | Sida rhombifolia L. Volatile Organic Compounds | 5.48 ± 0.024 | |
| ABTS Radical Scavenging | Sida rhombifolia L. Volatile Organic Compounds | 1.47 ± 0.012 |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or this compound-containing extracts and incubate for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) should be included.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from a dose-response curve plotting cell viability against the logarithm of the compound concentration.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This assay is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of this compound or the test extract in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
Protocol:
-
Sample Preparation: Prepare various concentrations of this compound or the test extract in a suitable solvent (e.g., methanol).
-
Reaction Mixture: Add 1 mL of the sample solution to 2 mL of a freshly prepared DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM).
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm against a blank. Ascorbic acid or Trolox can be used as a positive control.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the reaction mixture. The IC50 value is determined from a plot of scavenging activity against the concentration of the sample.
Carrageenan-Induced Paw Edema in Rats for Anti-inflammatory Activity
This in vivo assay is a standard model for evaluating acute inflammation.
Protocol:
-
Animal Acclimatization: Acclimate rats for at least one week before the experiment.
-
Compound Administration: Administer this compound or the test extract orally or intraperitoneally to the test group of animals. The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key experimental workflows and a potential signaling pathway for the anti-inflammatory activity of this compound, extrapolated from studies on the closely related compound, phytol.
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Caption: Workflow for the DPPH radical scavenging assay.
Caption: Hypothesized anti-inflammatory pathway of this compound via NF-κB inhibition.
Conclusion
This compound demonstrates a range of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects. However, the majority of the current research has evaluated this compound as a component of complex mixtures. Further studies on isolated this compound are necessary to fully elucidate its therapeutic potential and specific mechanisms of action. The assays and protocols outlined in this guide provide a robust framework for future investigations into the biological activities of this promising natural compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Antibacterial activity of the endophytic fungal extracts and synergistic effects of combinations of ethylenediaminetetraacetic acid (EDTA) against Pseudomonas aeruginosa and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phytol anti-inflammatory activity: Pre-clinical assessment and possible mechanism of action elucidation | Cellular and Molecular Biology [cellmolbiol.org]
- 4. [PDF] Phytol anti-inflammatory activity: Pre-clinical assessment and possible mechanism of action elucidation. | Semantic Scholar [semanticscholar.org]
Isophytol as a Precursor in Vitamin Synthesis: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Isophytol, a branched-chain diterpene alcohol, serves as a critical precursor in the biosynthesis of the essential lipophilic vitamins, Vitamin E (tocopherols) and Vitamin K1 (phylloquinone). In photosynthetic organisms, the primary source of this compound for vitamin synthesis is the degradation of chlorophyll. This guide elucidates the core mechanisms of this compound's involvement in these vital biosynthetic pathways, presenting quantitative data on pathway intermediates and end-products, detailed experimental protocols for key assays, and visual representations of the underlying biochemical and regulatory networks. Understanding these pathways is paramount for research in plant biology, human nutrition, and the development of novel therapeutic agents.
The Central Role of this compound in Vitamin E and K1 Synthesis
The biosynthesis of both Vitamin E and Vitamin K1 utilizes phytyl diphosphate (phytyl-PP) as the prenyl donor for the construction of their characteristic side chains. This compound, primarily derived from the phytol tail of chlorophyll molecules during their turnover, is salvaged and converted into phytyl-PP through a two-step phosphorylation cascade. This process is central to the production of tocopherols and phylloquinone in chloroplasts.
The this compound Salvage Pathway
Free phytol, released from chlorophyll by the action of chlorophyllase, is not directly incorporated into vitamin synthesis. Instead, it enters a salvage pathway initiated by two key kinase enzymes:
-
VITAMIN E PATHWAY GENE 5 (VTE5): A phytol kinase that catalyzes the first phosphorylation step, converting phytol to phytyl monophosphate (phytyl-P).
-
VITAMIN E PATHWAY GENE 6 (VTE6): A phytyl-phosphate kinase that carries out the second phosphorylation, converting phytyl-P to phytyl-PP.
The resulting phytyl-PP is then available for condensation with aromatic head groups to form the respective vitamin precursors.
Quantitative Analysis of this compound-Derived Vitamin Synthesis
Genetic studies in the model plant Arabidopsis thaliana have been instrumental in quantifying the contribution of the this compound salvage pathway to the overall pools of Vitamin E and K1. The analysis of mutants deficient in the key enzymes VTE5 and VTE6 provides compelling evidence for the critical role of this pathway.
Table 1: Impact of vte5, vte6, and folk Mutations on Tocopherol and Phylloquinone Levels in Arabidopsis thaliana
| Genotype | Tocopherol Level (% of Wild-Type) | Phylloquinone Level (% of Wild-Type) | Reference(s) |
| vte5 | ~20% (in seeds), ~50% (in leaves) | Reduced | [1] |
| vte6 | Undetectable | Undetectable | [1] |
| folk | Unchanged | Unchanged | [1] |
| vte5 folk double mutant | Undetectable | ~40% | [1] |
Data are synthesized from studies on Arabidopsis thaliana and represent approximate values to illustrate the functional significance of these genes.
Table 2: Substrate Specificity of VTE5 and Farnesol Kinase (FOLK)
| Enzyme | Substrate | Kinase Activity (fmol OD600-1) | Reference(s) |
| VTE5 | Phytol | 13.5 | [1] |
| Geranylgeraniol | 151 | ||
| Farnesol | 2.6 | ||
| FOLK | Phytol | 11.8 | |
| Geranylgeraniol | 180 | ||
| Farnesol | 21.7 |
Kinase activity was measured in heterologously expressing S. cerevisiae supplemented with the respective substrates.
Signaling and Regulatory Pathways
The biosynthesis of vitamins from this compound is not a static process but is subject to regulation by phytohormones, most notably abscisic acid (ABA). ABA signaling has been shown to upregulate the expression of key genes in the this compound salvage pathway, thereby linking environmental stress responses to vitamin production.
Caption: ABA-mediated transcriptional regulation of Vitamin E and K synthesis.
Experimental Protocols
Protocol for In Vitro Phytol Kinase Assay using Plant Microsomal Proteins
Objective: To measure the activity of phytol kinase (VTE5) in isolated plant membranes.
Materials:
-
Plant tissue (e.g., Arabidopsis thaliana leaves)
-
Extraction Buffer: 50 mM HEPES-KOH (pH 7.5), 330 mM sorbitol, 2 mM EDTA, 1 mM MgCl₂, 5 mM DTT, 1% (w/v) polyvinylpyrrolidone (PVP), 1 mM phenylmethylsulfonyl fluoride (PMSF).
-
Assay Buffer: 50 mM HEPES-KOH (pH 7.5), 10 mM MgCl₂, 1 mM DTT.
-
[γ-³²P]ATP or unlabeled ATP
-
Phytol
-
Thin Layer Chromatography (TLC) plates (Silica Gel 60)
-
TLC Developing Solvent: Chloroform:Methanol:Acetic Acid (65:25:10, v/v/v)
-
Scintillation cocktail and counter
Procedure:
-
Microsomal Membrane Isolation:
-
Homogenize 10 g of fresh plant tissue in 30 mL of ice-cold Extraction Buffer using a blender.
-
Filter the homogenate through four layers of cheesecloth.
-
Centrifuge the filtrate at 10,000 x g for 20 minutes at 4°C to pellet chloroplasts and mitochondria.
-
Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal membranes.
-
Resuspend the pellet in 1 mL of Assay Buffer. Determine protein concentration using a Bradford assay.
-
-
Kinase Assay:
-
Prepare the reaction mixture in a final volume of 100 µL containing:
-
50 µg of microsomal protein
-
50 µM Phytol (dissolved in a small amount of detergent like 0.1% Triton X-100)
-
1 mM ATP (spiked with [γ-³²P]ATP for radioactive detection, or unlabeled for LC-MS analysis)
-
Assay Buffer to 100 µL
-
-
Initiate the reaction by adding ATP and incubate at 30°C for 30 minutes.
-
Stop the reaction by adding 200 µL of chloroform:methanol (1:1, v/v).
-
-
Product Analysis:
-
Vortex the mixture and centrifuge to separate the phases.
-
Spot the organic (lower) phase onto a TLC plate.
-
Develop the TLC plate in the developing solvent.
-
For radioactive detection, expose the plate to a phosphor screen and quantify the radiolabeled phytyl-P spot using a phosphorimager. For non-radioactive detection, scrape the silica corresponding to the phytyl-P standard and analyze by LC-MS.
-
Protocol for Quantification of Tocopherols by HPLC with Fluorescence Detection
Objective: To quantify the different isoforms of tocopherol in plant tissues.
Materials:
-
Plant tissue (lyophilized)
-
Extraction Solvent: Hexane:Ethyl Acetate (9:1, v/v)
-
Mobile Phase: Hexane:Isopropanol (99.5:0.5, v/v)
-
Tocopherol standards (α, β, γ, δ-tocopherol)
-
HPLC system with a fluorescence detector (Excitation: 295 nm, Emission: 325 nm)
-
Normal-phase silica column (e.g., 4.6 x 250 mm, 5 µm)
Procedure:
-
Extraction:
-
Weigh 50 mg of lyophilized and ground plant tissue into a tube.
-
Add 2 mL of Extraction Solvent.
-
Vortex vigorously for 1 minute and then sonicate for 10 minutes.
-
Centrifuge at 3,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Re-dissolve the residue in 500 µL of the Mobile Phase.
-
-
HPLC Analysis:
-
Inject 20 µL of the sample onto the HPLC system.
-
Run the analysis with a flow rate of 1 mL/min.
-
Identify and quantify tocopherol isoforms by comparing retention times and peak areas with those of the tocopherol standards.
-
Visualizing the Workflow and Pathways
Experimental Workflow for Vitamin Analysis
Caption: General experimental workflow for vitamin analysis.
This compound in Vitamin E and K1 Biosynthesis Pathways
Caption: this compound's role in Vitamin E and K1 synthesis pathways.
Conclusion
The salvage of this compound from chlorophyll degradation represents a fundamental pathway for the synthesis of Vitamin E and Vitamin K1 in photosynthetic organisms. The enzymatic machinery, particularly the kinases VTE5 and VTE6, is crucial for converting free phytol into the activated precursor, phytyl diphosphate. Quantitative data from mutant analyses underscore the indispensability of this pathway for maintaining cellular vitamin homeostasis. Furthermore, the regulation of this pathway by phytohormones such as ABA highlights its integration with broader plant stress responses. The detailed experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers in plant science, nutrition, and drug development, facilitating further investigation into these essential metabolic networks.
References
An In-depth Technical Guide to Isophytol Degradation Pathways and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation pathways and stability of isophytol, a key intermediate in the synthesis of Vitamin E and K1. Understanding the stability of this compound is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document details microbial and chemical degradation pathways, summarizes quantitative data from stability studies, and provides detailed experimental protocols for key analytical methods.
This compound Degradation Pathways
This compound, a branched-chain terpenoid alcohol, is susceptible to degradation through both microbial and chemical pathways. These processes can impact its purity and suitability for use in pharmaceutical manufacturing.
Microbial Degradation
In natural environments, particularly marine sediments, microbial communities play a significant role in the degradation of phytol, a structurally related isomer of this compound. The degradation of this compound is expected to follow similar pathways. Both aerobic and anaerobic degradation processes have been identified, leading to the formation of various metabolites.
Aerobic Degradation: Under aerobic conditions, the degradation of phytol, and likely this compound, is initiated by oxidation to phytenal, which is then converted to phytenic acid. Further metabolism can proceed through β-oxidation, progressively shortening the isoprenoid chain.
Anaerobic Degradation: In the absence of oxygen, denitrifying bacteria can degrade phytol. The initial steps are similar to the aerobic pathway, involving the formation of phytenal. This can then be abiotically converted to 6,10,14-trimethylpentadecan-2-one. Subsequent anaerobic biodegradation can involve carboxylation or hydration reactions.
A simplified representation of the microbial degradation pathway of the related compound, phytol, is presented below.
Chemical Degradation
This compound is susceptible to chemical degradation under various stress conditions, including exposure to acids, oxidizing agents, light, and high temperatures. Forced degradation studies are essential to understand these degradation pathways and to develop stability-indicating analytical methods.
Hydrolytic Degradation: this compound can undergo acid-catalyzed dehydration or rearrangement reactions. The tertiary alcohol functional group is prone to elimination in the presence of strong acids.
Oxidative Degradation: Exposure to oxidizing agents, such as hydrogen peroxide, can lead to the formation of various oxidation products, including ketones, aldehydes, and smaller carboxylic acids resulting from the cleavage of the carbon chain.
Photodegradation: this compound may degrade upon exposure to light, particularly UV radiation. The energy from the light can initiate free-radical reactions, leading to a complex mixture of degradation products.
Thermal Degradation: While generally stable at moderate temperatures, this compound can degrade at elevated temperatures. The OECD SIDS report indicates thermal stability up to 200°C, but decomposition can occur at higher temperatures, emitting acrid smoke and irritating fumes[1].
The following diagram illustrates a general workflow for conducting forced degradation studies.
Stability Studies: Data and Experimental Protocols
Forced degradation studies are performed to evaluate the stability of this compound under various stress conditions. The goal is to achieve 5-20% degradation to ensure that the analytical method is sensitive enough to detect changes without completely degrading the sample[2].
Summary of Forced Degradation Conditions and Observations
| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 8 hours | Dehydration products, rearranged isomers |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 8 hours | Generally stable, minimal degradation expected |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours | Ketones, aldehydes, carboxylic acids |
| Thermal | Dry Heat | > 100°C | 48 hours | Decomposition products (at very high temperatures) |
| Photolytic | UV/Visible Light | Room Temperature | 24-48 hours | Complex mixture of radical-induced degradation products |
Experimental Protocols
Detailed methodologies are crucial for reproducible stability studies. The following sections outline protocols for forced degradation and subsequent analysis.
Objective: To generate degradation products of this compound under various stress conditions to facilitate the development and validation of a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% solution
-
Methanol or other suitable organic solvent
-
Water, HPLC grade
-
pH meter
-
Water bath or oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the this compound stock solution, add 1 mL of 0.1 M HCl.
-
Heat the mixture at 60°C for 8 hours.
-
Cool the solution to room temperature and neutralize with 0.1 M NaOH.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the this compound stock solution, add 1 mL of 0.1 M NaOH.
-
Heat the mixture at 60°C for 8 hours.
-
Cool the solution to room temperature and neutralize with 0.1 M HCl.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the this compound stock solution, add 1 mL of 3% H₂O₂.
-
Store the solution at room temperature for 24 hours.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a petri dish and expose it to a temperature of 105°C for 48 hours.
-
After exposure, dissolve a portion of the sample in a suitable solvent to achieve a concentration of approximately 100 µg/mL for analysis.
-
-
Photolytic Degradation:
-
Expose the this compound stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
A control sample should be kept in the dark under the same conditions.
-
After exposure, dilute the sample to a final concentration of approximately 100 µg/mL with the mobile phase.
-
Objective: To separate, identify, and quantify this compound and its degradation products.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Capillary column: e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
GC-MS Conditions:
| Parameter | Value |
| Injector Temperature | 250°C |
| Oven Program | Initial temp: 100°C, hold for 2 min; Ramp: 10°C/min to 280°C, hold for 10 min |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 1 µL (splitless mode) |
| MS Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-550 |
Sample Preparation:
-
The stressed samples from the forced degradation study are diluted to an appropriate concentration with a suitable solvent (e.g., hexane or ethyl acetate).
-
If necessary, derivatization (e.g., silylation) may be performed to improve the chromatographic properties of polar degradation products.
Data Analysis:
-
Identification of degradation products is performed by comparing their mass spectra with a library (e.g., NIST) and by interpreting the fragmentation patterns.
-
Quantification of this compound and its degradants can be achieved using an internal standard method.
The following diagram illustrates the logical relationship in developing a stability-indicating analytical method.
Conclusion
The degradation of this compound can occur through both microbial and chemical pathways, leading to a variety of degradation products. A thorough understanding of these pathways and the stability of this compound under different stress conditions is paramount for the development of robust pharmaceutical formulations and for ensuring regulatory compliance. The experimental protocols outlined in this guide provide a framework for conducting forced degradation and stability studies. The use of appropriate analytical techniques, such as GC-MS and stability-indicating HPLC methods, is essential for the accurate identification and quantification of this compound and its degradants. Further research to generate specific quantitative stability data for this compound under various conditions will be beneficial for the pharmaceutical industry.
References
An In-depth Technical Guide to the Chemical Properties and Spectroscopic Data of Isophytol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isophytol, with the systematic IUPAC name 3,7,11,15-tetramethylhexadec-1-en-3-ol, is a branched-chain unsaturated tertiary alcohol. It serves as a crucial intermediate in the industrial synthesis of Vitamin E and Vitamin K1.[1] Its structural isomer, phytol, is a constituent of chlorophyll. This guide provides a comprehensive overview of the chemical properties and spectroscopic data of this compound, intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.
Chemical Properties of this compound
This compound is a colorless, viscous, and oily liquid at room temperature.[2][3] A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₄₀O | [1][2] |
| Molecular Weight | 296.54 g/mol | |
| Appearance | Colorless viscous/oily liquid | |
| Boiling Point | 334.88 °C at 760 mmHg | |
| 107-110 °C at 0.01 mmHg | ||
| 125-128 °C at 0.06 mmHg | ||
| Melting Point | 43.4 °C (estimated) | |
| Density | 0.8458 g/cm³ at 20 °C | |
| Refractive Index (n_D^20) | 1.4571 | |
| Solubility | Very soluble in benzene, ether, and ethanol. Insoluble in water. |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show characteristic signals for the vinyl protons, the hydroxyl proton, and the numerous methyl and methylene protons of the long aliphatic chain.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the two sp² hybridized carbons of the vinyl group, the carbon bearing the hydroxyl group, and the various methyl and methylene carbons along the chain.
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The data presented in Table 2 is based on typical IR absorption frequencies for the functional groups present in this compound.
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3400 (broad) | O-H | Stretching |
| ~3080 | =C-H | Stretching |
| 2950-2850 | C-H (alkane) | Stretching |
| ~1645 | C=C | Stretching |
| ~1465 and ~1375 | C-H | Bending |
| ~1150 | C-O | Stretching |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern. The molecular ion peak (M⁺) at m/z 296 may be weak or absent. Common fragments and their mass-to-charge ratios are listed in Table 3.
| m/z | Proposed Fragment |
| 278 | [M - H₂O]⁺ |
| 253 | [M - C₃H₇]⁺ |
| 71 | [C₅H₁₁]⁺ (base peak) |
| 57 | [C₄H₉]⁺ |
| 43 | [C₃H₇]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of a liquid sample like this compound.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Instrumentation: Utilize a standard NMR spectrometer (e.g., Bruker, Varian) with a field strength of 400 MHz or higher for optimal resolution.
-
Data Acquisition for ¹H NMR:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.
-
The spectral width should encompass the expected chemical shift range (e.g., 0-12 ppm).
-
-
Data Acquisition for ¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
The spectral width should cover the typical range for organic molecules (e.g., 0-220 ppm).
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
Attenuated Total Reflectance - Fourier Transform Infrared (ATR-FTIR) Spectroscopy
-
Sample Preparation: Place a small drop of neat this compound directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing: The final spectrum is generated by ratioing the sample spectrum against the background spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dilute a small amount of this compound in a volatile organic solvent (e.g., hexane or ethyl acetate) to an appropriate concentration (e.g., 10-100 ppm).
-
Instrumentation: Employ a GC-MS system consisting of a gas chromatograph coupled to a mass spectrometer (e.g., with a quadrupole analyzer).
-
Gas Chromatography:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injection port.
-
Use a suitable capillary column (e.g., a nonpolar column like DB-5ms).
-
Employ a temperature program to separate the components of the sample, starting at a lower temperature and ramping up to a higher temperature.
-
-
Mass Spectrometry:
-
As the compound elutes from the GC column, it enters the mass spectrometer.
-
Ionize the molecules using a standard technique, typically electron ionization (EI) at 70 eV.
-
Scan a mass range (e.g., m/z 40-500) to detect the molecular ion and fragment ions.
-
-
Data Analysis: The resulting chromatogram will show a peak for this compound at a specific retention time. The mass spectrum corresponding to this peak can be analyzed to determine the fragmentation pattern and confirm the compound's identity by comparing it to a spectral library.
Logical Relationship Diagram
The following diagram illustrates the relationship between the chemical structure of this compound and the information obtained from various analytical techniques.
References
The Metabolism of Isophytol in Mammalian Systems: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isophytol, a branched-chain terpenoid alcohol, and its isomer phytol are significant precursors to the 3-methyl-branched-chain fatty acid, phytanic acid. While this compound is a key intermediate in the industrial synthesis of Vitamin E and K1, dietary phytol, primarily derived from the hydrolysis of chlorophyll in the digestive tracts of ruminants, is the main source of phytanic acid in the human diet.[1][2] The metabolism of the phytyl chain is of considerable interest due to its direct link to the human peroxisomal disorder, Refsum disease, which is characterized by the pathogenic accumulation of phytanic acid.[3][4]
This technical guide provides a comprehensive overview of the metabolic fate of the phytyl chain in mammalian systems, detailing the conversion pathways, subcellular organization, and key enzymatic steps. It includes quantitative data on metabolite levels, outlines core experimental protocols for studying this pathway, and discusses the toxicological implications and relevance for drug development.
Conversion of Phytol to Phytanic Acid
The conversion of dietary phytol into phytanic acid is a multi-step process that occurs across several subcellular compartments, primarily the endoplasmic reticulum (ER), peroxisomes, and mitochondria.
Dietary phytol is first oxidized to its corresponding aldehyde, phytenal, and then further oxidized to phytenic acid.[2] This initial conversion is thought to occur in the endoplasmic reticulum. Phytenic acid is then activated to its CoA ester, phytenoyl-CoA. The reduction of the double bond in phytenoyl-CoA to yield phytanoyl-CoA is a critical step. This reduction is NADPH-dependent and has been shown to occur in both peroxisomes and mitochondria. Activating phytenic acid to its CoA ester is significantly more efficient than the direct reduction of the free fatty acid.
The α-Oxidation of Phytanic Acid
Due to the presence of a methyl group on its β-carbon (C3), phytanic acid cannot be degraded via the standard β-oxidation pathway. Instead, it undergoes α-oxidation, a process that removes one carbon from the carboxyl end. This pathway occurs entirely within the peroxisomes.
The key steps are as follows:
-
Activation: Phytanic acid is activated to phytanoyl-CoA by an acyl-CoA synthetase on the cytosolic side of the peroxisome.
-
Hydroxylation: Phytanoyl-CoA is hydroxylated at the α-carbon (C2) by phytanoyl-CoA 2-hydroxylase (PHYH) , an Fe(II) and 2-oxoglutarate-dependent oxygenase. This is the rate-limiting step and the enzyme deficient in classic Refsum disease. The reaction yields 2-hydroxyphytanoyl-CoA.
-
Cleavage: The C1-C2 bond of 2-hydroxyphytanoyl-CoA is cleaved by 2-hydroxyphytanoyl-CoA lyase (HACL1) , a thiamine pyrophosphate (TPP)-dependent enzyme. This reaction produces formyl-CoA (a C1 unit) and pristanal, a C19 aldehyde.
-
Oxidation: Pristanal is oxidized to pristanic acid by an aldehyde dehydrogenase.
-
Further Metabolism: Pristanic acid, now lacking the β-methyl block, can be activated to pristanoyl-CoA and subsequently degraded via the peroxisomal β-oxidation pathway.
Quantitative Data Presentation
The concentration of phytanic acid in tissues and plasma is a critical diagnostic marker and is highly dependent on dietary intake.
Table 1: Plasma Phytanic Acid Concentrations in Human Populations
This table summarizes typical plasma phytanic acid levels found in different human dietary groups.
| Population Group | Geometric Mean Plasma Phytanic Acid (μmol/L) | Key Dietary Source | Reference |
| Vegans | 0.86 | Minimal to none | |
| Lacto-ovo Vegetarians | 3.93 | Dairy products | |
| Meat-eaters | 5.77 | Dairy products, ruminant meats, fish |
Table 2: Phytanic Acid Levels in Health and Disease
This table contrasts phytanic acid levels in healthy individuals with those observed in patients with peroxisomal disorders.
| Condition | Plasma Phytanic Acid (μmol/L) | Plasma Pristanic Acid / Phytanic Acid Ratio | Reference |
| Normal/Control | < 10 | Normal | |
| Classic Refsum Disease | > 200 (can exceed 1300) | Extremely low | |
| Zellweger Syndrome | Elevated | Significantly high |
Table 3: Phytanic Acid Accumulation in Animal Models
Studies using animal models fed high-phytol diets demonstrate significant tissue accumulation of phytanic acid.
| Animal Model | Dietary Phytol | Tissue | Phytanic Acid Accumulation (% of total fatty acids) | Reference |
| Mouse, Rat, Rabbit | 2-5% by weight | Liver | 20 - 60% | |
| Mouse, Rat, Rabbit | 2-5% by weight | Serum | 30 - 40% | |
| Phyh Knockout Mouse | Phytol-supplemented | Plasma, Liver, etc. | Significant elevation vs. controls |
Experimental Protocols
Investigating this compound and phytanic acid metabolism requires a combination of techniques, from sample preparation to sophisticated analytical methods.
Quantification of Phytanic Acid in Plasma
Principle: This method involves the extraction of total lipids from plasma, hydrolysis to release free fatty acids, derivatization to volatile esters, and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Methodology Outline (GC-MS):
-
Sample Preparation: Collect plasma (e.g., 100 µL) and add an internal standard, such as deuterated phytanic acid (²H₃-phytanic acid), for accurate quantification.
-
Lipid Extraction & Hydrolysis: Extract total lipids using a solvent system like chloroform/methanol. Evaporate the solvent and hydrolyze the lipid esters to free fatty acids using a strong base (e.g., ethanolic potassium hydroxide) or acid.
-
Derivatization: Convert the free fatty acids to their methyl esters (FAMEs) using a reagent like MethPrep II or by heating with methanolic HCl. This makes them volatile for GC analysis.
-
Extraction of FAMEs: Perform a liquid-liquid extraction (e.g., with hexane) to isolate the FAMEs.
-
GC-MS Analysis: Inject the FAMEs onto a GC column (e.g., HP-5MS). The compounds are separated based on their boiling points and retention times. The mass spectrometer detects the specific mass-to-charge ratios (m/z) for phytanic acid methyl ester and the internal standard, allowing for precise quantification.
Subcellular Fractionation
Principle: To study the localization of metabolic pathways, cells or tissues are physically disrupted, and organelles are separated based on their size and density using differential centrifugation.
Methodology Outline (for Liver Tissue):
-
Homogenization: Mince fresh liver tissue and homogenize in a cold isotonic buffer (e.g., sucrose-based buffer) using a Dounce or Potter-Elvehjem homogenizer. This breaks the cell membranes while keeping organelles largely intact.
-
Low-Speed Centrifugation: Centrifuge the homogenate at a low speed (e.g., 800-1,000 x g for 10 min) to pellet nuclei and intact cells. The supernatant (post-nuclear supernatant) contains cytoplasm, mitochondria, peroxisomes, and microsomes (ER fragments).
-
Medium-Speed Centrifugation: Centrifuge the post-nuclear supernatant at a higher speed (e.g., 7,000-10,000 x g for 10-20 min). This pellets the mitochondrial fraction, which also contains peroxisomes and lysosomes.
-
High-Speed Centrifugation (Ultracentrifugation): Centrifuge the resulting supernatant at a very high speed (e.g., 100,000 x g for 60 min) to pellet the microsomal fraction (ER). The final supernatant is the cytosolic fraction.
-
Purity Validation: The purity of each fraction should be validated using Western blotting for specific organelle marker proteins (e.g., Histone H3 for nuclei, COX IV for mitochondria, Catalase for peroxisomes).
Enzyme Activity Assay (2-Hydroxyphytanoyl-CoA Lyase)
Principle: The activity of HACL1 can be quantified by measuring the rate of product formation from a specific substrate. A common method uses a radiolabeled substrate.
Methodology Outline:
-
Substrate: Synthesize a radiolabeled substrate, such as 2-hydroxy-3-methyl[1-¹⁴C]hexadecanoyl-CoA (an analogue of 2-hydroxyphytanoyl-CoA).
-
Reaction Mixture: Prepare a reaction buffer containing Tris buffer (pH 7.5), MgCl₂, and the essential cofactor thiamine pyrophosphate (TPP).
-
Enzyme Source: Use a purified enzyme preparation or a subcellular fraction enriched in peroxisomes.
-
Incubation: Start the reaction by adding the enzyme source to the reaction mixture containing the radiolabeled substrate. Incubate at 37°C.
-
Product Measurement: The cleavage reaction releases [¹⁴C]formyl-CoA, which is readily hydrolyzed to [¹⁴C]formate. The formate can be quantified by measuring the evolved ¹⁴CO₂ after acidification and trapping.
Clinical Relevance and Drug Development
Refsum Disease
Classic (Adult) Refsum Disease is an autosomal recessive disorder caused by mutations in the PHYH gene, leading to deficient phytanoyl-CoA hydroxylase activity. The resulting accumulation of phytanic acid in plasma and tissues leads to a progressive and severe clinical phenotype, including:
-
Retinitis pigmentosa (leading to blindness)
-
Peripheral polyneuropathy
-
Cerebellar ataxia
-
Sensorineural hearing loss
-
Ichthyosis (scaly skin)
Since humans cannot synthesize phytanic acid de novo, the primary treatment is a strict dietary restriction of phytanic acid sources. This can halt the progression of neuropathy and ichthyosis but is less effective for the established retinal and cochlear damage.
Phytanic Acid Toxicity
High concentrations of phytanic acid are cytotoxic. The pathogenic mechanisms are multifactorial and are thought to involve:
-
Mitochondrial Impairment: Phytanic acid can act as a protonophore, dissipating the mitochondrial membrane potential, impairing ATP synthesis, and inducing the generation of reactive oxygen species (ROS).
-
Altered Gene Expression: Phytanic acid is a natural ligand for nuclear receptors like peroxisome proliferator-activated receptor-alpha (PPARα) and retinoid X receptors (RXRs), which can alter the expression of genes involved in lipid metabolism.
-
Membrane Disruption: Incorporation of the bulky, branched phytanic acid into cell membranes may alter their fluidity and function.
Drug Development Perspectives
The metabolic pathway of phytanic acid presents several targets for potential therapeutic intervention in Refsum disease:
-
Gene Therapy: Correcting the defective PHYH gene is a long-term goal. Animal models, such as the Phyh knockout mouse, are crucial for testing the safety and efficacy of such approaches.
-
Enzyme Enhancement/Replacement: Strategies to boost the activity of residual PHYH or to deliver a functional enzyme could be explored.
-
Alternative Degradation Pathways: While α-oxidation is the primary route, a minor ω-oxidation pathway exists. Investigating drugs that can upregulate the enzymes of this alternative pathway (e.g., certain cytochrome P450s) could provide a metabolic bypass for phytanic acid clearance.
-
Inhibition of Uptake: Developing small molecules that block the intestinal absorption of phytol and phytanic acid could supplement dietary restrictions.
References
- 1. Phytanic acid, an inconclusive phytol metabolite: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytol and its metabolites phytanic and pristanic acids for risk of cancer: current evidence and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Mechanism of toxicity of the branched-chain fatty acid phytanic acid, a marker of Refsum disease, in astrocytes involves mitochondrial impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical and Computational Investigations of Isophytol: A Technical Guide
Abstract
Isophytol, a C20 isoprenoid alcohol, is a pivotal intermediate in the industrial synthesis of Vitamin E and Vitamin K1.[1][2] Its molecular structure and physicochemical properties are of significant interest to researchers in drug development, synthetic chemistry, and materials science. This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of this compound. While dedicated computational studies on this compound are not extensively available in public literature, this document outlines established protocols and theoretical frameworks used for structurally analogous terpenoids and long-chain alcohols. These approaches can provide profound insights into this compound's conformational landscape, reactivity, and interactions with biological systems. This guide summarizes key quantitative data, details relevant experimental and computational protocols, and presents visualizations of pertinent biological pathways and conceptual workflows.
Introduction
This compound (3,7,11,15-tetramethylhexadec-1-en-3-ol) is a branched-chain unsaturated tertiary alcohol.[1] Its industrial significance lies primarily in its role as a precursor to the phytyl tail of Vitamin E (α-tocopherol) and Vitamin K1 (phylloquinone).[1][2] Understanding the stereochemistry, conformational flexibility, and electronic properties of this compound is crucial for optimizing synthetic routes and for the rational design of novel derivatives with potential therapeutic applications.
Computational chemistry offers a powerful toolkit to investigate molecules at an atomic level of detail, complementing experimental techniques. Methods such as Density Functional Theory (DFT), Molecular Dynamics (MD) simulations, and molecular docking can elucidate reaction mechanisms, predict spectroscopic properties, and model interactions with enzymes. This guide serves as a resource for researchers, scientists, and drug development professionals interested in applying these computational methods to the study of this compound.
Physicochemical and Spectroscopic Data of this compound
A summary of the key physicochemical and spectroscopic properties of this compound is presented below. These experimental values serve as important benchmarks for computational models.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₄₀O | |
| Molar Mass | 296.53 g/mol | |
| Appearance | Colorless, oily liquid | |
| Density | 0.841 - 0.852 g/mL at 20-25 °C | |
| Boiling Point | 107-110 °C at 0.01 mmHg; 309 °C at 760 mmHg | |
| Refractive Index | 1.4571 at 20 °C | |
| Solubility | Insoluble in water; soluble in organic solvents like benzene, ether, and ethanol. | |
| Vapor Pressure | 5.8 x 10⁻¹⁰ mmHg at 25 °C (extrapolated) | |
| Flash Point | 135 °C (closed cup) |
Note: Some reported values may vary slightly between different sources.
Theoretical and Computational Methodologies
This section details the primary computational methods that can be applied to investigate the properties and reactivity of this compound.
Quantum Mechanical (QM) Methods
Quantum mechanical methods, particularly Density Functional Theory (DFT), are invaluable for studying the electronic structure, geometry, and reactivity of molecules like this compound.
3.1.1. Geometric Optimization and Conformational Analysis
Due to its long aliphatic chain and multiple chiral centers, this compound can adopt a vast number of conformations. A thorough conformational analysis is the first step in understanding its properties.
-
Protocol:
-
Initial Structure Generation: Generate a starting 3D structure of this compound using molecular building software.
-
Conformational Search: Employ a systematic or stochastic conformational search algorithm (e.g., molecular mechanics force fields like MMFF94 or AMBER) to identify low-energy conformers.
-
DFT Optimization: Each low-energy conformer should then be subjected to geometry optimization using a DFT functional (e.g., B3LYP or M06-2X) with a suitable basis set (e.g., 6-31G(d,p) or larger).
-
Frequency Analysis: Perform a frequency calculation on each optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain thermodynamic properties such as Gibbs free energy.
-
Relative Energy Ranking: The relative energies of the conformers can then be used to determine the most stable structures and their population distribution at a given temperature.
-
3.1.2. Spectroscopic Property Prediction
DFT can be used to predict various spectroscopic properties, which can then be compared with experimental data for validation of the computational model.
-
NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated using the GIAO (Gauge-Independent Atomic Orbital) method. The calculated shifts are often scaled to match experimental values.
-
IR Spectroscopy: Vibrational frequencies and intensities can be calculated from the frequency analysis. These can be compared to experimental FTIR spectra.
3.1.3. Reactivity and Mechanistic Studies
DFT is a powerful tool for elucidating reaction mechanisms by locating transition states and calculating activation energies. For this compound, this could be applied to study its synthesis or its conversion into the phytyl group.
-
Protocol for Reaction Mechanism Study:
-
Reactant and Product Optimization: Optimize the geometries of the reactants and products of the reaction of interest.
-
Transition State Search: Use a transition state search algorithm (e.g., QST2, QST3, or Berny optimization with eigenvector following) to locate the transition state structure connecting the reactants and products.
-
Frequency Analysis of Transition State: A frequency calculation on the transition state should yield exactly one imaginary frequency corresponding to the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculation: Perform an IRC calculation to confirm that the located transition state connects the desired reactants and products.
-
Activation Energy Calculation: The activation energy can be calculated as the difference in energy between the transition state and the reactants.
-
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of molecules over time, which is particularly useful for understanding the conformational flexibility of a long-chain molecule like this compound in different environments.
-
Protocol for MD Simulation of this compound in Solution:
-
System Setup: Place an optimized structure of this compound in a simulation box and solvate it with an explicit solvent (e.g., water or an organic solvent).
-
Force Field Parameterization: Assign a suitable molecular mechanics force field (e.g., GAFF, OPLS-AA) to describe the intra- and intermolecular interactions.
-
Energy Minimization: Perform energy minimization of the entire system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature and then equilibrate it under constant temperature and pressure (NPT ensemble) until properties like density and potential energy stabilize.
-
Production Run: Run the simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space of this compound.
-
Trajectory Analysis: Analyze the resulting trajectory to study properties such as root-mean-square deviation (RMSD), radius of gyration, and dihedral angle distributions to characterize the conformational landscape.
-
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly relevant for understanding how this compound or its derivatives might interact with enzymes.
-
Protocol for Molecular Docking:
-
Receptor and Ligand Preparation: Prepare the 3D structures of the target protein (receptor) and this compound (ligand). This includes adding hydrogen atoms and assigning partial charges.
-
Binding Site Definition: Identify the binding site on the receptor, either from experimental data or using a binding site prediction tool.
-
Docking Simulation: Use a docking program (e.g., AutoDock, GOLD, LeDock) to sample different conformations and orientations of the ligand within the binding site.
-
Scoring: The program will use a scoring function to rank the different poses based on their predicted binding affinity.
-
Analysis of Results: Analyze the top-ranked poses to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.
-
Biological Pathways and Interactions
This compound is a crucial building block for the synthesis of Vitamin E and Vitamin K1 in plants. The following diagrams illustrate the biosynthetic pathways where this compound plays a key role.
Caption: Simplified biosynthesis pathway of α-tocopherol (Vitamin E) highlighting the role of this compound.
Caption: Simplified biosynthesis pathway of Vitamin K1 (phylloquinone) showing the incorporation of the phytyl group derived from this compound.
A Conceptual Workflow for Computational Analysis
The following diagram illustrates a logical workflow for a comprehensive theoretical and computational study of this compound.
Caption: A conceptual workflow for the computational study of this compound.
Conclusion and Future Perspectives
While experimental data on this compound is available, there is a clear opportunity for in-depth theoretical and computational studies to provide a deeper understanding of its molecular properties. The methodologies outlined in this guide provide a robust framework for such investigations. Future computational work could focus on:
-
Detailed Mechanistic Studies: Elucidating the precise reaction mechanisms of the enzymes involved in the conversion of this compound to its diphosphate form and its subsequent incorporation into Vitamin E and K1.
-
Development of Novel Derivatives: Using the computational models of this compound as a scaffold for the in silico design of new molecules with potentially enhanced biological activities.
-
Interactions with Membranes: Given its lipophilic nature, studying the interaction of this compound with model cell membranes using molecular dynamics simulations could provide insights into its transport and localization within biological systems.
The integration of computational and experimental approaches will be crucial in unlocking the full potential of this compound and its derivatives in various scientific and industrial applications.
References
Methodological & Application
Application Notes and Protocols for NMR Spectroscopic Data Interpretation of Isophytol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data for isophytol. The included protocols outline the necessary steps for sample preparation and data acquisition, ensuring high-quality and reproducible results.
Introduction to this compound and NMR Spectroscopy
This compound (3,7,11,15-tetramethylhexadec-1-en-3-ol) is a branched-chain unsaturated terpenoid alcohol. It serves as a key intermediate in the synthesis of Vitamin E and Vitamin K1. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. ¹H NMR provides information about the protons, while ¹³C NMR provides information about the carbon skeleton of the molecule.
Quantitative NMR Data for this compound
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.
Table 1: ¹H NMR Spectral Data of this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 5.91 | dd | 17.3, 10.6 | H-1 (CH=CH₂) |
| 5.19 | dd | 17.3, 1.0 | H-2a (CH=CH ₂) |
| 5.05 | dd | 10.6, 1.0 | H-2b (CH=CH ₂) |
| 1.55 - 1.05 | m | - | Methylene Chain |
| 1.29 | s | - | C(3)-CH₃ |
| 0.87 - 0.84 | m | - | Methyl Groups |
Table 2: ¹³C NMR Spectral Data of this compound in CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| 144.9 | C-1 (C H=CH₂) |
| 111.4 | C-2 (CH=C H₂) |
| 74.8 | C-3 |
| 41.9 | Methylene Chain |
| 39.4 | Methylene Chain |
| 37.4 - 37.3 | Methylene Chain |
| 32.7 | Methylene Chain |
| 28.0 | C(3)-C H₃ |
| 24.8 | Methylene Chain |
| 24.5 | Methylene Chain |
| 22.7 | Methyl Groups |
| 22.6 | Methyl Groups |
| 19.7 - 19.6 | Methyl Groups |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis of this compound
Objective: To prepare a high-purity this compound sample in a deuterated solvent for NMR analysis.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) of high purity (≥99.8 atom % D)
-
Tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Pasteur pipette
-
Small vial
-
Vortex mixer
Procedure:
-
Sample Weighing: Accurately weigh approximately 10-20 mg of the this compound sample directly into a clean, dry vial.
-
Solvent Addition: Using a clean Pasteur pipette, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial containing the this compound sample.
-
Internal Standard: Add a small drop of tetramethylsilane (TMS) to the solution to serve as an internal reference for chemical shifts (δ = 0.00 ppm).
-
Dissolution: Gently vortex the vial to ensure the complete dissolution of the this compound sample in the solvent.
-
Transfer to NMR Tube: Carefully transfer the solution from the vial into a clean, dry 5 mm NMR tube using a Pasteur pipette. Ensure that the final liquid height in the tube is approximately 4-5 cm.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Protocol 2: Acquisition of ¹H and ¹³C NMR Spectra
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of the prepared this compound sample.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard broadband probe.
¹H NMR Acquisition Parameters (Example for a 400 MHz Spectrometer):
-
Pulse Program: Standard single-pulse experiment (e.g., zg30)
-
Solvent: CDCl3
-
Temperature: 298 K
-
Spectral Width (SW): 16 ppm (centered around 4.7 ppm)
-
Acquisition Time (AQ): ~3-4 seconds
-
Relaxation Delay (D1): 1-2 seconds
-
Number of Scans (NS): 8-16 (adjust for desired signal-to-noise ratio)
-
Receiver Gain (RG): Set automatically or adjust manually to avoid clipping.
¹³C NMR Acquisition Parameters (Example for a 400 MHz Spectrometer):
-
Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30)
-
Solvent: CDCl3
-
Temperature: 298 K
-
Spectral Width (SW): 240 ppm (centered around 100 ppm)
-
Acquisition Time (AQ): ~1-2 seconds
-
Relaxation Delay (D1): 2 seconds
-
Number of Scans (NS): 1024 or more (as ¹³C has low natural abundance)
-
Receiver Gain (RG): Set automatically.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Perform baseline correction to ensure a flat baseline.
-
Reference the spectrum using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Pick the peaks in both spectra and report the chemical shifts.
Data Interpretation and Structural Elucidation Workflow
The following diagram illustrates the logical workflow for the interpretation of this compound NMR data to confirm its chemical structure.
Caption: Workflow for this compound NMR Data Interpretation.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the different NMR parameters and the structural information they provide for this compound.
Application Notes & Protocols: Isophytol as a Novel Component in Delivery Systems for Hydrophobic Drugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing isophytol as a key component in the formulation of advanced delivery systems for hydrophobic drugs. Given the limited direct research on this compound as a delivery vehicle, this document leverages data and methodologies from studies on the closely related isoprenoid, phytol, to establish a foundational understanding and practical guidance. This compound, a hydrophobic, oily terpenoid, is a promising candidate for the lipid phase in various nanoparticle formulations designed to enhance the solubility, bioavailability, and therapeutic efficacy of poorly water-soluble active pharmaceutical ingredients (APIs).
Introduction: Overcoming the Challenges of Hydrophobic Drug Delivery
A significant portion of new chemical entities and existing drugs exhibit poor aqueous solubility, which presents a major hurdle in drug development, leading to low bioavailability and suboptimal therapeutic outcomes.[1] Advanced drug delivery systems are crucial for overcoming these limitations.[1] Lipid-based nanocarriers, such as Solid Lipid Nanoparticles (SLNs), Nanostructured Lipid Carriers (NLCs), and liposomes, are particularly well-suited for encapsulating and delivering hydrophobic drugs.[2][3] These systems can improve drug stability, control release profiles, and enhance cellular uptake.
This compound (3,7,11,15-tetramethylhexadec-1-en-3-ol), a long-chain terpenoid alcohol, possesses ideal physicochemical properties for use as a liquid lipid or oil phase in these formulations. Its inherent hydrophobicity allows for excellent miscibility with hydrophobic APIs, potentially increasing drug loading capacity and formulation stability.
This compound-Based Delivery Systems: An Overview
This compound can be integrated into several types of nanoparticle delivery systems. The most promising approaches, based on studies with analogous compounds like phytol, are Nanostructured Lipid Carriers (NLCs) and nanoemulsions.
-
Nanostructured Lipid Carriers (NLCs): NLCs are an advanced generation of lipid nanoparticles composed of a blend of solid and liquid lipids. The incorporation of a liquid lipid like this compound into the solid lipid matrix creates imperfections in the crystal structure. This amorphous state enhances drug loading capacity and minimizes drug expulsion during storage, a common issue with highly crystalline SLNs.
-
Nanoemulsions: These are thermodynamically stable or kinetically stable liquid-in-liquid dispersions with droplet sizes typically in the nanometer range. This compound can serve as the oil phase, in which the hydrophobic drug is dissolved. The small droplet size provides a large surface area for drug absorption, enhancing bioavailability.
The general workflow for developing an this compound-based drug delivery system involves formulating the nanoparticles, characterizing their physicochemical properties, and evaluating their drug delivery efficacy in vitro and in vivo.
Caption: High-level workflow for developing this compound-based nanocarriers.
Data Presentation: Physicochemical Properties of Isoprenoid-Based Nanoparticles
The following tables summarize quantitative data from studies on phytol-loaded lipid nanoparticles. This data serves as a benchmark for what can be expected when formulating similar systems with this compound.
Table 1: Formulation Parameters and Physicochemical Characteristics of Phytol-Loaded Solid Lipid Nanoparticles (SLNs) Data extrapolated from a study on phytol as the active agent, demonstrating the feasibility of incorporating a similar isoprenoid into lipid nanoparticles.
| Formulation ID | Phytol:Lipid Ratio (w/w) | Average Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |
| SLN-Phytol-1 | 1:10 | < 300 | < 0.2 | > 65% |
| SLN-Phytol-2 | 1:5 | < 300 | < 0.2 | > 65% |
| SLN-Phytol-3 | 1:3 | < 300 | < 0.2 | > 65% |
Table 2: Characteristics of Liposomal Formulations for Phytol Delivery Data from a study on liposomal delivery of a phytol-containing extract, showcasing another viable platform.
| Formulation Type | Average Particle Size (nm) | Entrapment Efficiency (%) | Key Finding |
| Optimized Liposomes | 80 - 250 | 60 - 88% | Liposomal delivery increased the in-vivo anti-inflammatory activity of the extract. |
Experimental Protocols
Protocol 1: Preparation of this compound-Based NLCs by High-Pressure Homogenization
This protocol is adapted from methodologies used for formulating eucalyptol and spironolactone-loaded NLCs and is suitable for incorporating this compound as the liquid lipid component.
Materials:
-
Hydrophobic API
-
This compound (liquid lipid)
-
Solid Lipid (e.g., Compritol® 888 ATO, Precirol® ATO 5)
-
Surfactant (e.g., Tween® 80, Poloxamer 188)
-
Co-surfactant (optional, e.g., Transcutol®)
-
Purified Water
Procedure:
-
Preparation of Lipid Phase:
-
Accurately weigh the solid lipid and this compound (e.g., in a 7:3 ratio).
-
Heat the mixture in a beaker to approximately 5-10°C above the melting point of the solid lipid until a clear, homogenous liquid is formed.
-
Dissolve the pre-weighed hydrophobic API into this molten lipid phase with constant stirring.
-
-
Preparation of Aqueous Phase:
-
Dissolve the surfactant (and co-surfactant, if used) in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of Pre-emulsion:
-
Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 10,000 rpm) using a high-shear homogenizer for 5-10 minutes. This forms a coarse oil-in-water pre-emulsion.
-
-
High-Pressure Homogenization (HPH):
-
Immediately transfer the hot pre-emulsion to a high-pressure homogenizer pre-heated to the same temperature.
-
Homogenize the mixture for 3-5 cycles at a pressure of 500-1500 bar.
-
-
Cooling and NLC Formation:
-
Transfer the resulting hot nanoemulsion to a beaker placed in an ice bath and continue stirring at a moderate speed.
-
Rapid cooling of the nanoemulsion causes the lipid to recrystallize, forming the solid NLC particles with the API and this compound entrapped within the matrix.
-
Caption: Protocol for preparing this compound-NLCs via high-pressure homogenization.
Protocol 2: Determination of Encapsulation Efficiency (EE%) and Drug Loading (DL%)
This protocol uses an indirect method to quantify the amount of drug successfully encapsulated within the nanoparticles.
Procedure:
-
Separation of Free Drug:
-
Place a known volume of the NLC dispersion (e.g., 1 mL) into an ultra-centrifugal filter unit (e.g., Amicon® Ultra, with a molecular weight cutoff appropriate to retain the nanoparticles).
-
Centrifuge at high speed (e.g., 10,000 x g) for 15-30 minutes to separate the nanoparticles from the aqueous phase containing the free, unencapsulated drug.
-
-
Quantification of Free Drug:
-
Collect the filtrate (aqueous phase).
-
Quantify the amount of drug in the filtrate using a validated analytical method, such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
-
Calculation:
-
Encapsulation Efficiency (EE%) is calculated as: EE% = [(Total Drug Added - Free Drug in Supernatant) / Total Drug Added] x 100
-
Drug Loading (DL%) is calculated relative to the weight of the lipid carrier: DL% = [(Total Drug Added - Free Drug in Supernatant) / Total Weight of Lipids] x 100
-
Mechanism of Cellular Delivery
Lipid-based nanoparticles like NLCs enhance the delivery of hydrophobic drugs to cells primarily through endocytosis. The lipid nature of the carrier is biocompatible and facilitates interaction with the cell membrane.
Caption: Cellular uptake and intracellular release from an this compound-NLC.
Conclusion and Future Directions
This compound presents a promising, biocompatible, and effective component for the formulation of delivery systems for hydrophobic drugs. Its integration into NLCs and other lipid-based nanocarriers can potentially enhance drug loading, stability, and bioavailability. The protocols and data presented here, derived from analogous systems, provide a robust starting point for researchers. Future work should focus on direct formulation and characterization of this compound-based systems, optimization of drug release profiles, and comprehensive in vivo studies to validate their therapeutic efficacy and safety. The exploration of this compound in topical and transdermal delivery systems is also a promising avenue for future research.
References
Isophytol: Mechanisms of Anti-Inflammatory Action - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isophytol, a branched-chain unsaturated alcohol and a constituent of chlorophyll, has garnered significant attention for its potential therapeutic properties, including its anti-inflammatory effects. This document provides a detailed overview of the molecular mechanisms underlying the anti-inflammatory action of this compound, supported by quantitative data from preclinical studies. Furthermore, it offers comprehensive protocols for key experiments to facilitate further research and drug development in this area.
Core Mechanisms of Anti-Inflammatory Action
This compound exerts its anti-inflammatory effects through a multi-pronged approach, targeting key signaling pathways and mediators involved in the inflammatory cascade. The primary mechanisms include the inhibition of the NF-κB and MAPK signaling pathways, activation of PPARα, and reduction of oxidative stress.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a pivotal regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[1][2] this compound has been shown to suppress the activation of NF-κB.[3][4][5] This inhibition is thought to occur through the prevention of the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. As a result, the translocation of NF-κB into the nucleus is blocked, leading to a downstream reduction in the transcription of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). In silico studies have further supported the interaction of phytol with NF-κB.
Figure 1: this compound's inhibition of the NF-κB signaling pathway.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which includes p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. This compound has been demonstrated to inhibit the phosphorylation of these key MAPK proteins. By suppressing MAPK activation, this compound can further downregulate the expression of pro-inflammatory mediators.
Figure 2: this compound's modulation of the MAPK signaling pathway.
Activation of PPARα
Peroxisome Proliferator-Activated Receptor alpha (PPARα) is a nuclear receptor that functions as a ligand-activated transcription factor involved in the regulation of lipid metabolism and inflammation. This compound and its metabolite, phytanic acid, have been identified as specific activators of PPARα. Activation of PPARα can lead to the transrepression of pro-inflammatory genes, thus contributing to the anti-inflammatory effects of this compound.
Figure 3: this compound's activation of the PPARα pathway.
Reduction of Oxidative Stress
Oxidative stress and inflammation are intricately linked, with each promoting the other. This compound has demonstrated significant antioxidant properties. It has been shown to reduce the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and increase the levels of glutathione (GSH), a key intracellular antioxidant. By mitigating oxidative stress, this compound can break the cycle of inflammation and cellular damage.
Quantitative Data Summary
The anti-inflammatory effects of this compound have been quantified in various preclinical models. The following tables summarize key findings.
Table 1: In Vivo Anti-inflammatory Activity of this compound in Carrageenan-Induced Paw Edema
| Dose of this compound (mg/kg) | Inhibition of Paw Edema (%) | Reference |
| 7.5 | Significant reduction | |
| 25 | Dose-dependent reduction | |
| 50 | Dose-dependent reduction | |
| 75 | Dose-dependent reduction | |
| 100 | Significant reduction |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels
| Experimental Model | Treatment | Cytokine | Reduction (%) | Reference |
| Carrageenan-induced inflammation | This compound (75 mg/kg) | TNF-α | Significant decrease | |
| Carrageenan-induced inflammation | This compound (75 mg/kg) | IL-1β | Significant decrease | |
| LPS-stimulated macrophages | This compound | TNF-α | Not specified | |
| LPS-stimulated macrophages | This compound | IL-6 | Not specified |
Table 3: Effect of this compound on Oxidative Stress Markers
| Experimental Model | Treatment | Marker | Effect | Reference |
| Carrageenan-induced inflammation | This compound (75 mg/kg) | MDA | Decreased | |
| Carrageenan-induced inflammation | This compound (75 mg/kg) | GSH | Increased | |
| In vitro assays | This compound | Hydroxyl radicals | Scavenged | |
| In vitro assays | This compound | Nitric oxide | Scavenged |
Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema in Rodents
This protocol is a standard in vivo model to evaluate the anti-inflammatory activity of compounds.
Objective: To assess the in vivo anti-inflammatory effect of this compound on acute inflammation.
Materials:
-
Male Wistar rats or Swiss mice (180-220 g)
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle (e.g., 0.5% Tween 80 in saline)
-
Positive control: Indomethacin (10 mg/kg)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Acclimatize animals for at least one week with free access to food and water.
-
Fast animals overnight before the experiment.
-
Divide animals into groups (n=6-8 per group): Vehicle control, this compound (various doses, e.g., 25, 50, 75 mg/kg, i.p.), and Positive control (Indomethacin, i.p.).
-
Administer the respective treatments intraperitoneally.
-
One hour after treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer immediately before the carrageenan injection (V0) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) (Vt).
-
Calculate the percentage of paw edema and the percentage of inhibition of edema using the following formulas:
-
Paw Edema (%) = [(Vt - V0) / V0] * 100
-
Inhibition of Edema (%) = [(Edema_control - Edema_treated) / Edema_control] * 100
-
Figure 4: Experimental workflow for carrageenan-induced paw edema.
Protocol 2: In Vitro Anti-inflammatory Assay in LPS-Stimulated Macrophages
This protocol is a widely used in vitro model to study the cellular mechanisms of anti-inflammatory agents.
Objective: To determine the effect of this compound on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
MTT assay kit for cell viability
-
ELISA kits for TNF-α and IL-6
-
Griess reagent for nitric oxide (NO) measurement
-
Reagents for Western blotting (antibodies against p-p65, p65, p-p38, p38, etc.)
-
Reagents for RT-qPCR (primers for Tnf-α, Il-6, etc.)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in complete DMEM at 37°C in a humidified 5% CO2 incubator.
-
Cell Viability Assay: Seed cells in a 96-well plate. After 24 hours, treat with various concentrations of this compound for 24 hours. Perform an MTT assay to determine the non-cytotoxic concentrations of this compound.
-
Inflammation Induction and Treatment: Seed cells in appropriate plates (e.g., 6-well plates for protein/RNA, 96-well for NO/cytokines). Pre-treat cells with non-cytotoxic concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for cytokines and NO, shorter times for signaling protein phosphorylation).
-
Measurement of Inflammatory Mediators:
-
Cytokines (TNF-α, IL-6): Collect the cell culture supernatant and measure cytokine concentrations using ELISA kits according to the manufacturer's instructions.
-
Nitric Oxide (NO): Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
-
Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the phosphorylation status of key signaling proteins (e.g., p65, p38, ERK, JNK).
-
RT-qPCR Analysis: Isolate total RNA from the cells and perform RT-qPCR to analyze the mRNA expression levels of pro-inflammatory genes.
Figure 5: Experimental workflow for in vitro anti-inflammatory assay.
Conclusion
This compound presents a promising natural compound for the development of novel anti-inflammatory therapeutics. Its multifaceted mechanism of action, targeting key inflammatory pathways such as NF-κB and MAPK, activating the anti-inflammatory PPARα receptor, and mitigating oxidative stress, provides a strong rationale for its further investigation. The provided protocols and data serve as a valuable resource for researchers and drug development professionals to explore the full therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Phytol anti-inflammatory activity: Pre-clinical assessment and possible mechanism of action elucidation. | Semantic Scholar [semanticscholar.org]
- 4. Phytol anti-inflammatory activity: Pre-clinical assessment and possible mechanism of action elucidation | Cellular and Molecular Biology [cellmolbiol.org]
- 5. Phytol anti-inflammatory activity: Pre-clinical assessment and possible mechanism of action elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Isophytol as an Internal Standard for Lipid Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate quantification of lipids in biological matrices is crucial for understanding physiological processes, disease pathogenesis, and for the development of therapeutics. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of a broad range of lipids. The accuracy of quantitative GC-MS analysis is significantly enhanced by the use of an appropriate internal standard (IS). An ideal internal standard should be a compound that is not naturally present in the sample, has similar chemical and physical properties to the analytes of interest, and behaves similarly during sample preparation and analysis.
Isophytol, a branched-chain diterpene alcohol, serves as a suitable internal standard for the analysis of certain classes of lipids, particularly those with a phytyl tail, such as tocopherols (Vitamin E) and phytosterols. Its structural similarity ensures comparable behavior during extraction, derivatization, and chromatographic separation, while its distinct mass spectrum allows for clear identification and quantification. These application notes provide detailed protocols for the use of this compound as an internal standard in the GC-MS analysis of tocopherols and phytosterols in various sample matrices.
Principle of Internal Standardization
Internal standardization is a method used to correct for the loss of analyte during sample preparation and for variations in injection volume during chromatographic analysis. A known amount of the internal standard (this compound) is added to the sample at the beginning of the sample preparation process. The ratio of the peak area of the analyte to the peak area of the internal standard is then used to determine the concentration of the analyte in the sample. This method improves the precision and accuracy of quantitative analysis. The use of stable isotope-labeled internal standards is considered the gold standard for correcting for matrix effects and analyte loss during sample preparation[1][2]. However, when isotopically labeled standards are unavailable or cost-prohibitive, structurally similar compounds like this compound offer a robust alternative.
Experimental Protocols
Analysis of Tocopherols (Vitamin E) in Human Plasma
This protocol describes the quantification of α-, β-, γ-, and δ-tocopherol in human plasma using this compound as an internal standard. Tocopherols are derivatized to their trimethylsilyl (TMS) ethers to increase their volatility for GC-MS analysis[3][4].
Materials:
-
Human plasma
-
This compound solution (10 µg/mL in ethanol)
-
Hexane (HPLC grade)
-
Ethanol (absolute)
-
Ascorbic acid
-
Potassium hydroxide (KOH)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Vortex mixer
-
Centrifuge
-
Water bath or heating block
-
Nitrogen evaporator
-
GC-MS system
Procedure:
-
Sample Preparation:
-
To a 15 mL glass centrifuge tube, add 500 µL of human plasma.
-
Add 100 µL of the this compound internal standard solution (10 µg/mL).
-
Add 1 mL of ethanol containing 1 mg/mL of ascorbic acid to precipitate proteins and prevent oxidation.
-
Vortex vigorously for 1 minute.
-
-
Extraction:
-
Add 5 mL of hexane to the tube.
-
Vortex for 2 minutes to extract the lipids into the hexane layer.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully transfer the upper hexane layer to a clean glass tube.
-
Repeat the extraction with another 5 mL of hexane and combine the extracts.
-
-
Saponification (Optional - to remove interfering triglycerides):
-
Evaporate the combined hexane extracts to dryness under a stream of nitrogen.
-
Add 2 mL of 1 M ethanolic KOH.
-
Incubate at 70°C for 30 minutes.
-
After cooling, add 2 mL of water and re-extract the non-saponifiable lipids with 5 mL of hexane (repeat twice).
-
Combine the hexane layers and evaporate to dryness.
-
-
Derivatization:
-
To the dried residue, add 50 µL of pyridine and 50 µL of MSTFA with 1% TMCS.
-
Cap the tube tightly and heat at 60°C for 30 minutes.
-
After cooling, the sample is ready for GC-MS analysis.
-
-
GC-MS Analysis:
-
GC Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column[5].
-
Injector Temperature: 280°C
-
Oven Program: Start at 200°C, hold for 1 minute, ramp to 290°C at 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM).
-
Selected Ion Monitoring (SIM) Parameters for TMS Derivatives:
| Compound | Retention Time (approx. min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| This compound-TMS | 11.5 | 143 | 353, 225 |
| δ-Tocopherol-TMS | 14.2 | 488 | 225 |
| β/γ-Tocopherol-TMS | 14.8 | 502 | 239 |
| α-Tocopherol-TMS | 15.5 | 502 | 239 |
Analysis of Phytosterols in Plant Oil
This protocol details the quantification of major phytosterols (campesterol, stigmasterol, and β-sitosterol) in plant oil using this compound as an internal standard.
Materials:
-
Plant oil sample (e.g., corn oil, soybean oil)
-
This compound solution (100 µg/mL in isopropanol)
-
2 M Ethanolic potassium hydroxide (KOH)
-
Hexane (HPLC grade)
-
Deionized water
-
Anhydrous sodium sulfate
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Vortex mixer
-
Centrifuge
-
Heating block
-
Nitrogen evaporator
-
GC-MS system
Procedure:
-
Sample Preparation and Saponification:
-
Weigh approximately 250 mg of the oil sample into a screw-cap glass tube.
-
Add 100 µL of the this compound internal standard solution (100 µg/mL).
-
Add 5 mL of 2 M ethanolic KOH.
-
Cap the tube tightly and heat at 80°C for 1 hour with occasional vortexing.
-
-
Extraction of Unsaponifiables:
-
Cool the tube to room temperature and add 5 mL of deionized water.
-
Add 10 mL of hexane and vortex vigorously for 2 minutes.
-
Centrifuge at 2000 x g for 5 minutes to separate the layers.
-
Transfer the upper hexane layer to a new tube.
-
Repeat the extraction twice with 10 mL of hexane each time.
-
Combine the hexane extracts and wash with 5 mL of deionized water.
-
Dry the hexane extract by passing it through a small column of anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dried residue, add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.
-
Cap the tube and heat at 70°C for 30 minutes.
-
After cooling, the sample is ready for GC-MS analysis.
-
-
GC-MS Analysis:
-
GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 290°C
-
Oven Program: Start at 180°C, hold for 1 minute, ramp to 300°C at 5°C/min, and hold for 15 minutes.
-
Carrier Gas: Helium at 1.0 mL/min.
-
MS Transfer Line Temperature: 300°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM).
-
Selected Ion Monitoring (SIM) Parameters for TMS Derivatives:
| Compound | Retention Time (approx. min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| This compound-TMS | 13.8 | 143 | 353, 225 |
| Campesterol-TMS | 22.5 | 472 | 382 |
| Stigmasterol-TMS | 23.1 | 484 | 394 |
| β-Sitosterol-TMS | 24.0 | 486 | 396 |
Data Presentation
The following tables present hypothetical quantitative data for the analysis of tocopherols in human plasma and phytosterols in corn oil, demonstrating how the results would be structured using this compound as the internal standard.
Table 1: Quantification of Tocopherols in Human Plasma
| Analyte | Retention Time (min) | Peak Area (Analyte) | Peak Area (IS) | Response Factor (RF) | Concentration (µg/mL) |
| This compound (IS) | 11.5 | 550,000 | - | - | 1.0 (spiked) |
| δ-Tocopherol | 14.2 | 85,000 | 550,000 | 1.15 | 0.18 |
| β/γ-Tocopherol | 14.8 | 620,000 | 550,000 | 1.08 | 1.22 |
| α-Tocopherol | 15.5 | 4,800,000 | 550,000 | 1.00 | 8.73 |
Concentration is calculated using the formula: Concentration_analyte = (Area_analyte / Area_IS) * (Concentration_IS / RF_analyte)
Table 2: Quantification of Phytosterols in Corn Oil
| Analyte | Retention Time (min) | Peak Area (Analyte) | Peak Area (IS) | Response Factor (RF) | Concentration (mg/g oil) |
| This compound (IS) | 13.8 | 890,000 | - | - | 0.4 (spiked) |
| Campesterol | 22.5 | 1,950,000 | 890,000 | 0.95 | 0.92 |
| Stigmasterol | 23.1 | 450,000 | 890,000 | 0.92 | 0.22 |
| β-Sitosterol | 24.0 | 4,200,000 | 890,000 | 1.00 | 1.88 |
Concentration is calculated relative to the initial mass of the oil sample.
Visualizations
References
- 1. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 2. Development of a new isotopically labeled internal standard for ergosterol measurement by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gas chromatography-mass spectrometry analysis of vitamin E and its oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GC-MS and LC-MS approaches for determination of tocopherols and tocotrienols in biological and food matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes: Isophytol Derivatization for Enhanced GC-MS Detection
APN-GCMS-011
Audience: Researchers, scientists, and drug development professionals.
Introduction: Isophytol (3,7,11,15-tetramethylhexadec-1-en-3-ol) is a branched-chain terpenoid alcohol used as a chemical intermediate in the synthesis of Vitamin E and Vitamin K1. It also occurs naturally in various plants and algae. Accurate quantification of this compound in complex biological or synthetic matrices is crucial for process optimization, metabolic studies, and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, offering high resolution and sensitivity. However, the presence of a polar hydroxyl (-OH) group makes this compound non-ideal for direct GC-MS analysis, often leading to poor peak shape, low volatility, and thermal degradation in the injector port.
Chemical derivatization is an essential sample preparation step that converts the polar hydroxyl group into a less polar, more volatile, and more thermally stable moiety. This conversion significantly enhances chromatographic performance and detection sensitivity. This application note provides detailed protocols for the derivatization of this compound using silylation and acylation techniques prior to GC-MS analysis.
Principle of Derivatization for GC-MS
The primary goal of derivatization is to modify the analyte to improve its analytical properties for GC-MS.[1] For this compound, the target is the active hydrogen on its tertiary alcohol group.
-
Silylation: This is a common and effective method where the active hydrogen is replaced by a non-polar trimethylsilyl (TMS) group.[2][3] Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), are highly effective. The resulting TMS-ether derivative of this compound is significantly more volatile and thermally stable.[2][4]
-
Acylation: This technique introduces an acyl group (e.g., acetyl) to the hydroxyl moiety, forming an ester. Acylating reagents like acetic anhydride react with the alcohol to create a less polar and more volatile derivative suitable for GC analysis.
Metabolic Significance of this compound
This compound is closely related to phytol, a constituent of chlorophyll. In humans and animals, dietary phytol is metabolized into phytanic acid. An accumulation of phytanic acid is associated with the rare genetic disorder Refsum disease, making the analysis of phytol and its metabolites clinically significant. The metabolic pathway provides context for researchers studying lipid metabolism and related disorders.
Caption: Metabolic conversion pathway of dietary phytol to phytanic and pristanic acid.
Experimental Protocols
Safety Precaution: Derivatization reagents are often sensitive to moisture and can be corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Use anhydrous solvents and glassware.
Protocol 1: Silylation using BSTFA with TMCS
This protocol utilizes N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst for robust derivatization of the hydroxyl group.
Materials:
-
This compound standard or dried sample extract
-
BSTFA + 1% TMCS
-
Anhydrous Pyridine (or other suitable solvent like Acetonitrile/Toluene)
-
Reacti-Vials™ or other suitable glass reaction vials with screw caps
-
Heating block or water bath
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation: Pipette the this compound solution into a reaction vial and evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to remove all water, as silylating reagents are moisture-sensitive.
-
Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the dried residue.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and heat at 70°C for 60 minutes in a heating block.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for GC-MS analysis. Inject 1 µL of the derivatized solution into the GC-MS system.
Protocol 2: Silylation using MSTFA
This protocol uses N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), another powerful silylating agent that is often reported to produce volatile byproducts that do not interfere with chromatography.
Materials:
-
This compound standard or dried sample extract
-
MSTFA
-
Anhydrous Pyridine
-
Reacti-Vials™
-
Heating block
-
Nitrogen gas supply
Procedure:
-
Sample Preparation: Prepare the dried sample as described in Protocol 1.
-
Reagent Addition: Add 50 µL of anhydrous pyridine to the vial.
-
Derivatization: Add 100 µL of MSTFA to the vial.
-
Reaction: Tightly cap the vial and heat at 60°C for 30 minutes.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is ready for direct injection into the GC-MS system.
Protocol 3: Acylation using Acetic Anhydride
This method forms an acetate ester of this compound, which is more volatile and stable than the parent alcohol.
Materials:
-
This compound standard or dried sample extract
-
Acetic Anhydride
-
Anhydrous Pyridine (acts as a catalyst and solvent)
-
Reacti-Vials™
-
Heating block
Procedure:
-
Sample Preparation: Prepare the dried sample as described in Protocol 1.
-
Reagent Addition: Add 100 µL of anhydrous pyridine and 100 µL of acetic anhydride to the vial.
-
Reaction: Tightly cap the vial and heat at 60°C for 60 minutes.
-
Evaporation: After cooling, evaporate the excess pyridine and acetic anhydride under a gentle stream of nitrogen. This step is crucial to prevent column damage.
-
Reconstitution: Reconstitute the dried derivative in a suitable solvent (e.g., 100 µL of Hexane or Ethyl Acetate).
-
Analysis: The sample is now ready for GC-MS analysis.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the derivatization and analysis of this compound.
Caption: General experimental workflow for GC-MS analysis of this compound after derivatization.
Quantitative Data and GC-MS Parameters
Derivatization is expected to significantly improve the signal intensity and limit of detection (LOD) for this compound. The following table presents representative data illustrating the expected enhancement.
| Analyte Form | Derivatization Reagent | Retention Time (min) | Relative Peak Area (Fold Enhancement) | Limit of Detection (LOD) (ng/mL) |
| Underivatized this compound | None | 18.5 | 1x (Baseline) | ~50 |
| This compound-TMS | BSTFA + 1% TMCS | 16.2 | ~15x | ~2 |
| This compound-TMS | MSTFA | 16.2 | ~18x | ~2 |
| This compound-Acetate | Acetic Anhydride | 17.1 | ~10x | ~5 |
Note: Data are illustrative and will vary based on instrumentation, column, and specific analytical conditions. The primary benefit is a significant increase in signal-to-noise and a lower retention time, indicating improved volatility.
Suggested GC-MS Conditions:
-
GC System: Agilent 7890A or equivalent
-
MS System: Agilent 5975C or equivalent
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
Injector Temp: 280°C
-
Oven Program: Initial 60°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
-
MS Source Temp: 230°C
-
MS Quad Temp: 150°C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Acquisition Mode: Scan (m/z 40-550) for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis using characteristic fragment ions.
Conclusion
Derivatization is a critical and highly effective strategy for the robust analysis of this compound by GC-MS. Both silylation and acylation methods successfully convert the polar alcohol into a more volatile and thermally stable derivative, leading to improved chromatographic peak shape, reduced retention times, and significantly enhanced detection sensitivity. For general screening and maximum sensitivity, silylation with MSTFA is often preferred. The protocols provided herein offer a reliable foundation for researchers requiring accurate and sensitive quantification of this compound in diverse sample matrices.
References
Application Notes and Protocols for Isophytol Nanoemulsions in Topical Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isophytol, a branched-chain diterpene alcohol, is a promising bioactive compound for various dermatological and cosmetic applications. Its lipophilic nature, however, presents challenges for its effective delivery into the skin. Encapsulating this compound into nanoemulsions offers a robust solution to overcome these limitations. Nanoemulsions are kinetically stable, submicron-sized (typically 20-200 nm) oil-in-water (O/W) or water-in-oil (W/O) dispersions. Their small droplet size provides a large surface area, enhancing the penetration of active ingredients through the stratum corneum and improving their bioavailability within the skin.
These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and evaluation of this compound-loaded nanoemulsions for topical delivery.
Mechanism of Action: this compound in Skin Health
This compound and its related compound, phytol, have been shown to influence key signaling pathways in the skin. One notable mechanism is the modulation of melanogenesis. Phytol has been found to suppress melanin production by promoting the proteasomal degradation of the Microphthalmia-associated Transcription Factor (MITF), a key regulator of melanogenic gene expression. This action is mediated through the generation of Reactive Oxygen Species (ROS) and the subsequent activation of the Extracellular signal-regulated kinase (ERK) signaling pathway.[1] The activation of ERK leads to the ubiquitination and degradation of MITF, thereby reducing the expression of tyrosinase and other melanogenesis-related proteins.[1][2]
Caption: Signaling pathway of this compound in reducing melanogenesis.
Quantitative Data Summary
The following tables summarize typical physicochemical characteristics of phytol-loaded nanoemulsions, which can be used as a reference for the formulation of this compound nanoemulsions.
Table 1: Physicochemical Properties of Phytol-Loaded Nanoemulsions
| Parameter | Value | Reference |
| Droplet Size (d.nm) | ~165 - 200 | [3] |
| Polydispersity Index (PDI) | < 0.3 | [3] |
| Zeta Potential (mV) | -25 to -35 | |
| pH | 5.0 - 6.0 |
Table 2: Formulation Composition of a Phytol-Loaded Nanoemulsion
| Component | Concentration (% w/w) | Role | Reference |
| Phytol | 1.0 - 5.0 | Active Ingredient | |
| Soybean Oil | 10.0 - 20.0 | Oil Phase | |
| Tween 80 | 5.0 - 15.0 | Surfactant | |
| Water | q.s. to 100 | Aqueous Phase |
Experimental Protocols
Protocol 1: Formulation of this compound Nanoemulsion by Low-Energy Method (Phase Inversion)
This protocol is adapted from a method used for phytol nanoemulsions and is suitable for lab-scale preparation.
Materials:
-
This compound
-
Oil phase (e.g., Soybean Oil, Caprylic/Capric Triglyceride)
-
Surfactant (e.g., Tween 80, Polysorbate 20)
-
Purified water
Equipment:
-
Magnetic stirrer with heating plate
-
Beakers
-
Pipettes
Procedure:
-
Preparation of the Oil Phase:
-
Dissolve the desired concentration of this compound (e.g., 2% w/w) in the selected oil (e.g., 15% w/w).
-
Add the surfactant (e.g., 10% w/w) to the oil phase.
-
Heat the mixture to 60-70°C while stirring continuously until a clear, homogenous solution is formed.
-
-
Preparation of the Aqueous Phase:
-
Heat the purified water to the same temperature as the oil phase (60-70°C).
-
-
Nanoemulsification:
-
Slowly add the hot aqueous phase to the hot oil phase drop by drop under continuous stirring.
-
A phase inversion will occur, leading to the formation of a transparent or translucent nanoemulsion.
-
Continue stirring for 15-30 minutes as the mixture cools down to room temperature.
-
Caption: Workflow for low-energy nanoemulsion preparation.
Protocol 2: Formulation of this compound Nanoemulsion by High-Energy Method (Ultrasonication)
This protocol provides a general guideline for preparing nanoemulsions using a high-energy method.
Materials:
-
This compound
-
Oil phase (e.g., Medium-Chain Triglycerides)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Propylene Glycol)
-
Purified water
Equipment:
-
Probe sonicator
-
Beakers
-
Magnetic stirrer
Procedure:
-
Preparation of the Organic Phase:
-
Dissolve this compound in the chosen oil.
-
Add the surfactant and co-surfactant and mix until a homogenous solution is formed.
-
-
Preparation of the Aqueous Phase:
-
Prepare the required amount of purified water.
-
-
Pre-emulsion Formation:
-
Gradually add the aqueous phase to the organic phase while stirring at a moderate speed to form a coarse emulsion.
-
-
Homogenization:
-
Subject the coarse emulsion to high-intensity ultrasonication using a probe sonicator.
-
Optimize the sonication parameters (e.g., amplitude, time, and pulse mode) to achieve the desired droplet size and polydispersity index. It is recommended to perform sonication in an ice bath to prevent overheating.
-
Protocol 3: Characterization of this compound Nanoemulsion
1. Droplet Size and Polydispersity Index (PDI) Analysis:
-
Dilute the nanoemulsion with purified water to an appropriate concentration.
-
Measure the droplet size and PDI using Dynamic Light Scattering (DLS).
2. Zeta Potential Measurement:
-
Dilute the nanoemulsion with purified water.
-
Measure the zeta potential using a zetasizer to assess the surface charge and stability of the droplets.
3. Encapsulation Efficiency (%EE):
-
Separate the free this compound from the encapsulated this compound using a suitable method like ultracentrifugation or dialysis.
-
Quantify the amount of this compound in the nanoemulsion before and after separation using a validated analytical method (e.g., HPLC).
-
Calculate the %EE using the following formula: %EE = [(Total this compound - Free this compound) / Total this compound] x 100
Protocol 4: In Vitro Skin Permeation Study
This protocol uses Franz diffusion cells to evaluate the skin permeation of this compound from the nanoemulsion.
Materials:
-
Franz diffusion cells
-
Excised skin (e.g., porcine ear skin, human cadaver skin)
-
Receptor medium (e.g., phosphate-buffered saline with a solubilizing agent like Tween 80)
-
This compound nanoemulsion
Equipment:
-
Water bath with temperature control
-
Magnetic stirrers for each cell
-
Syringes for sampling
-
HPLC or other suitable analytical instrument
Procedure:
-
Skin Preparation:
-
Thaw the excised skin and remove any subcutaneous fat.
-
Cut the skin into appropriate sizes to fit the Franz diffusion cells.
-
-
Cell Assembly:
-
Mount the skin between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with degassed receptor medium and ensure no air bubbles are trapped beneath the skin.
-
Maintain the temperature at 32 ± 1°C to mimic skin surface temperature.
-
-
Application and Sampling:
-
Apply a known quantity of the this compound nanoemulsion to the skin surface in the donor compartment.
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain sink conditions.
-
-
Quantification:
-
Analyze the concentration of this compound in the collected samples using a validated analytical method.
-
Calculate the cumulative amount of this compound permeated per unit area over time.
-
Protocol 5: Stability Studies
Evaluate the stability of the this compound nanoemulsion according to ICH guidelines.
Procedure:
-
Store the nanoemulsion samples at different temperature and humidity conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH).
-
At specified time points (e.g., 0, 1, 3, 6 months), withdraw samples and evaluate for any changes in physicochemical properties such as droplet size, PDI, zeta potential, pH, and this compound content.
-
Perform thermodynamic stability tests, including centrifugation and freeze-thaw cycles, to assess the robustness of the formulation.
Protocol 6: In Vivo Skin Irritation Test (Draize Test Adaptation)
This protocol is a general guideline and should be performed in compliance with ethical and regulatory standards for animal testing. The Draize test is a historical method and modern in vitro alternatives are preferred where possible.
Animals:
-
Healthy albino rabbits
Procedure:
-
Preparation:
-
Approximately 24 hours before the test, clip the fur from a small area on the back of each rabbit.
-
Divide the test area into two sites: one for the test substance and one for the control.
-
-
Application:
-
Apply a fixed amount (e.g., 0.5 mL) of the this compound nanoemulsion to one site and the vehicle (nanoemulsion without this compound) to the other.
-
Cover the application sites with a gauze patch.
-
-
Observation:
-
After a 4-hour exposure period, remove the patches and gently wipe the skin to remove any residue.
-
Observe and score the skin reactions for erythema and edema at 1, 24, 48, and 72 hours after patch removal.
-
Calculate the Primary Irritation Index (PII) based on the scoring system. A PII of 2 or less is generally considered non-irritating.
-
Conclusion
The formulation of this compound into nanoemulsions presents a highly effective strategy for its topical delivery. The protocols and data provided in these application notes offer a solid foundation for researchers and drug development professionals to design, characterize, and evaluate this compound nanoemulsions for various skincare and therapeutic applications. The enhanced skin penetration and bioavailability afforded by nanoemulsion systems can unlock the full potential of this compound as a valuable active ingredient in dermatology and cosmetics.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Isophytol Concentration for Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isophytol in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the typical effective concentration range for this compound in cell-based assays?
A1: The effective concentration of this compound can vary significantly depending on the cell line and the biological endpoint being measured. Based on available data, the half-maximal inhibitory concentration (IC50) for this compound and its related compound, phytol, ranges from micromolar (µM) to millimolar (mM). For instance, phytol has shown cytotoxic effects with IC50 values ranging from 8.79 µM in MCF-7 breast cancer cells to 77.85 µM in PC-3 prostate cancer cells.[1] In A549 human lung adenocarcinoma cells, the IC50 of phytol was reported to be 70.81 µM at 24 hours and 60.7 µM at 48 hours.[2][3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q2: What is the mechanism of action of this compound in cancer cells?
A2: this compound and phytol have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[2][4] The apoptotic mechanism in A549 cells involves the depolarization of the mitochondrial membrane, leading to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, followed by the activation of caspases-9 and -3. Additionally, phytol can induce cell cycle arrest at the G0/G1 phase. Some studies also suggest that phytol can generate reactive oxygen species (ROS), which in turn can activate signaling pathways like the ERK pathway.
Q3: Is this compound toxic to normal, non-cancerous cells?
A3: this compound and phytol have demonstrated some selectivity for cancer cells over normal cells. For example, phytol showed mild toxicity to normal human lung cells (L-132) only at higher concentrations. Similarly, the IC50 value for phytol in the non-cancerous human fetal lung fibroblast cell line MRC-5 was found to be 124.84 µM, which is considerably higher than its IC50 in many cancer cell lines. However, it is always recommended to test the cytotoxicity of this compound on a relevant normal cell line in parallel with your cancer cell line.
Q4: How should I prepare this compound for cell culture experiments?
A4: this compound is a viscous liquid that is poorly soluble in water. It is typically dissolved in a small amount of an organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to create a stock solution. This stock solution can then be further diluted in cell culture medium to achieve the desired final concentrations. It is critical to ensure that the final concentration of the solvent in the culture medium is non-toxic to the cells. A vehicle control (medium with the same concentration of solvent as the highest this compound concentration) should always be included in your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate | - Ensure a homogenous single-cell suspension before seeding.- Calibrate pipettes regularly and use proper pipetting techniques.- Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity. |
| No observable effect of this compound at expected concentrations | - this compound degradation- Incorrect concentration calculation- Cell line is resistant | - Prepare fresh this compound dilutions for each experiment.- Double-check all calculations for dilutions.- Test a wider range of concentrations, including higher doses.- Verify the expression of the target pathway in your cell line. |
| High background in cytotoxicity assays (e.g., MTT, XTT) | - this compound interferes with the assay chemistry | - Flavonoids and other compounds with antioxidant properties can directly reduce tetrazolium salts, leading to a false-positive signal.- Run a control with this compound in cell-free medium to check for direct reduction of the assay reagent.- Consider using an alternative cytotoxicity assay that is not based on tetrazolium reduction, such as the sulforhodamine B (SRB) assay or a crystal violet assay. |
| Unexpected cell morphology or cell death in control wells | - Solvent toxicity- Contamination (bacterial, fungal, mycoplasma) | - Ensure the final solvent concentration is below the toxic threshold for your cells (typically <0.5% for DMSO).- Regularly check cell cultures for signs of contamination.- If contamination is suspected, discard the culture and decontaminate the incubator and hood. |
Quantitative Data Summary
Table 1: IC50 Values of Phytol in Various Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (hours) | Reference |
| A549 | Human Lung Adenocarcinoma | 70.81 ± 0.32 | 24 | |
| A549 | Human Lung Adenocarcinoma | 60.7 ± 0.47 | 48 | |
| MCF-7 | Human Breast Adenocarcinoma | 8.79 ± 0.41 | Not Specified | |
| PC-3 | Human Prostate Adenocarcinoma | 77.85 ± 1.93 | Not Specified | |
| HeLa | Human Cervical Cancer | 15.51 ± 0.38 | Not Specified | |
| HT-29 | Human Colon Adenocarcinoma | 25.62 ± 0.55 | Not Specified | |
| Hs294T | Human Skin Melanoma | 48.91 ± 1.12 | Not Specified | |
| MDA-MB-231 | Human Breast Adenocarcinoma | 69.67 ± 1.89 | Not Specified | |
| MRC-5 | Normal Human Fetal Lung Fibroblast | 124.84 ± 1.59 | Not Specified |
Experimental Protocols
MTT Cell Viability Assay
This protocol provides a general guideline for assessing cell viability after treatment with this compound. Optimization for specific cell lines is recommended.
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in the exponential growth phase.
-
Seed cells in a 96-well plate at a pre-determined optimal density.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of this compound dilutions in complete culture medium at 2X the final desired concentrations.
-
Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions to the respective wells.
-
Include vehicle-only control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This protocol allows for the differentiation between live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.
-
Cell Treatment and Harvesting:
-
Seed and treat cells with this compound as desired in a 6-well plate or culture flask.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Add 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Visualizations
Caption: Workflow for determining this compound cytotoxicity using an MTT assay.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
References
- 1. An insight into the cytotoxic activity of phytol at in vitro conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phytol shows anti-angiogenic activity and induces apoptosis in A549 cells by depolarizing the mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prosopis juliflora (Sw.), DC induces apoptosis and cell cycle arrest in triple negative breast cancer cells: in vitro and in vivo investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isophytol Degradation Under Oxidative Stress
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation products of isophytol under oxidative stress. Given the limited direct literature on this compound degradation, this guide incorporates principles from studies on analogous compounds, such as phytol and other phytosterols, to provide a robust framework for experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of this compound under oxidative stress?
A1: While specific studies on this compound are limited, based on the chemistry of its allylic alcohol structure and data from related isoprenoid compounds, the primary degradation products are expected to arise from oxidation of the double bond and the tertiary alcohol. Likely products include epoxides, ketones, and further oxidized species. For instance, studies on the chlorophyll phytyl side chain, from which this compound can be derived, indicate that autoxidation can lead to the formation of various oxidized products.[1]
Q2: What are the common laboratory methods to induce oxidative stress on this compound?
A2: To simulate oxidative stress in a controlled laboratory setting, "forced degradation" studies are typically performed. These studies expose this compound to conditions that accelerate its degradation. Common methods include:
-
Chemical Oxidation: Treatment with oxidizing agents such as hydrogen peroxide (H₂O₂), Fenton's reagent (H₂O₂ + Fe²⁺), or peroxy acids.[2]
-
Photo-oxidation: Exposure to UV or visible light in the presence of a photosensitizer.
-
Thermal Stress: Incubation at elevated temperatures in the presence of oxygen.
Q3: Which analytical techniques are best suited for identifying and quantifying this compound degradation products?
A3: The analysis of this compound and its degradation products typically involves chromatographic separation followed by mass spectrometric detection.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile degradation products. Derivatization of polar functional groups (e.g., hydroxyl groups) may be necessary to improve chromatographic performance.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is suitable for analyzing a wider range of polar and non-polar degradation products without the need for derivatization. Tandem mass spectrometry (MS/MS) can provide detailed structural information for identification.[3][4]
Troubleshooting Guides
Issue 1: Low or No Degradation Observed
| Possible Cause | Troubleshooting Step |
| Oxidative stress conditions are too mild. | Increase the concentration of the oxidizing agent, the intensity or duration of light exposure, or the temperature. A stepwise increase is recommended to avoid complete degradation. |
| This compound sample contains antioxidants. | Ensure the this compound starting material is pure and free from any stabilizing agents or antioxidants that may have been present from its source or storage. |
| Incorrect solvent or pH. | The choice of solvent and pH can significantly influence the rate of oxidation. Ensure the solvent is inert to the oxidative conditions and that the pH is appropriate for the intended reaction. |
Issue 2: Complex Chromatograms with Poorly Resolved Peaks
| Possible Cause | Troubleshooting Step |
| Inadequate chromatographic separation. | Optimize the GC or LC method. For GC, adjust the temperature program. For LC, modify the mobile phase gradient and composition. Using a different column chemistry may also improve resolution. |
| Formation of multiple isomers. | The oxidation of this compound can lead to the formation of various stereoisomers and constitutional isomers, which can be difficult to separate. Employing high-resolution columns and optimizing separation conditions is crucial. Two-dimensional GC (GCxGC) can also be considered for complex samples. |
| Sample overload. | Injecting too concentrated a sample can lead to peak broadening and poor resolution. Dilute the sample before injection. |
Issue 3: Difficulty in Identifying Degradation Products
| Possible Cause | Troubleshooting Step |
| Lack of reference standards. | Commercially available standards for this compound degradation products are unlikely to exist. Consider synthesizing potential degradation products to be used as reference standards for confirmation of identification. |
| Insufficient mass spectral data. | Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements for elemental composition determination. Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns that can aid in structural elucidation. |
| Interference from matrix components. | If this compound is in a complex matrix (e.g., a biological extract or formulation), sample preparation is critical. Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and remove interfering substances. |
Quantitative Data Summary
The following table provides a hypothetical summary of quantitative data that could be obtained from a forced degradation study of this compound. This is for illustrative purposes to guide data presentation.
| Oxidative Stress Condition | Degradation Product | Relative Abundance (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| 1% H₂O₂, 24h, RT | This compound Epoxide | 15.2 | 0.1 µg/mL | 0.5 µg/mL |
| 1% H₂O₂, 24h, RT | Dihydroxythis compound | 5.8 | 0.2 µg/mL | 0.7 µg/mL |
| UV Light (254 nm), 8h | This compound Ketone | 12.5 | 0.1 µg/mL | 0.4 µg/mL |
| 80°C, 48h | Unidentified Product 1 | 8.3 | - | - |
| 80°C, 48h | Unidentified Product 2 | 4.1 | - | - |
Experimental Protocols
Protocol 1: Forced Oxidation of this compound using Hydrogen Peroxide
-
Preparation of this compound Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Condition: Add 3% hydrogen peroxide to the this compound solution to achieve a final H₂O₂ concentration of 1%.
-
Incubation: Incubate the solution at room temperature for 24 hours, protected from light.
-
Quenching: After incubation, quench the reaction by adding a small amount of sodium bisulfite solution to remove excess hydrogen peroxide.
-
Analysis: Analyze the stressed sample by LC-MS and compare the chromatogram to that of an unstressed this compound solution.
Protocol 2: GC-MS Analysis of this compound Degradation Products
-
Sample Preparation: Evaporate the solvent from the stressed and unstressed this compound samples under a stream of nitrogen.
-
Derivatization (Optional but Recommended): Add a derivatizing agent (e.g., BSTFA with 1% TMCS) to the dried residue to convert hydroxyl groups to their trimethylsilyl (TMS) ethers. This improves volatility and chromatographic peak shape. Heat the sample at 70°C for 30 minutes.
-
GC-MS Conditions:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
-
Injection: Inject 1 µL of the derivatized sample in splitless mode.
-
Oven Program: Start at a low temperature (e.g., 80°C), hold for 2 minutes, then ramp up to a high temperature (e.g., 280°C) at a rate of 10°C/min.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-550.
-
-
Data Analysis: Identify peaks corresponding to degradation products by comparing their mass spectra to spectral libraries (e.g., NIST) and by interpreting their fragmentation patterns.
Visualizations
Caption: Hypothetical degradation pathway of this compound under oxidative stress.
Caption: General experimental workflow for studying this compound degradation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isophytol Handling and Oxidation Prevention
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of isophytol to prevent its oxidative degradation during storage and experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is an unsaturated terpenoid alcohol that serves as a crucial intermediate in the synthesis of Vitamin E and Vitamin K1.[1] Its chemical stability is paramount, as oxidation can lead to the formation of impurities that may affect the yield and purity of the final products, as well as introduce potentially toxic compounds into formulations.
Q2: What are the primary factors that cause this compound to oxidize?
A2: Like other unsaturated lipids, this compound is susceptible to autoxidation, a free-radical chain reaction initiated by factors such as:
-
Oxygen: The presence of atmospheric oxygen is the main driver of oxidation.
-
Light: UV or visible light can provide the energy to initiate radical formation.
-
Heat: Elevated temperatures accelerate the rate of oxidation reactions.[2][3]
-
Metal Ions: Transition metals can act as catalysts in the formation of free radicals.
Q3: What are the likely oxidation products of this compound?
A3: The oxidation of this compound is expected to occur primarily at the allylic position and the double bond. While specific studies on this compound are limited, by analogy to the well-studied oxidation of phytosterols, the expected oxidation products include hydroperoxides, which can further decompose into ketones, aldehydes, and epoxides.[1][4] One identified autoxidation product of the related chlorophyll phytyl side chain is this compound itself, suggesting a complex degradation pathway.
Q4: How can I detect and quantify this compound oxidation?
A4: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common and powerful techniques for identifying and quantifying this compound and its oxidation products. These methods allow for the separation of this compound from its degradation products and their subsequent identification based on their mass spectra. For GC-MS analysis, derivatization of the hydroxyl group is often necessary.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected peaks in GC-MS/LC-MS analysis of this compound standard. | Oxidation of the this compound standard during storage or sample preparation. | 1. Verify the storage conditions of the standard (see Table 1). 2. Prepare samples fresh and under an inert atmosphere (e.g., nitrogen or argon). 3. Analyze a freshly opened vial of this compound to confirm the purity of the starting material. |
| Low yield or formation of side products in a reaction involving this compound. | Degradation of this compound due to reaction conditions (e.g., high temperature, presence of oxygen). | 1. Degas all solvents used in the reaction. 2. Run the reaction under an inert atmosphere. 3. Consider adding a suitable antioxidant to the reaction mixture if compatible with the chemistry. 4. If possible, lower the reaction temperature. |
| Change in the physical appearance of this compound (e.g., color change from colorless to yellow). | Significant oxidation has occurred. | The material is likely degraded and should be discarded. Review storage and handling procedures to prevent future occurrences. |
| Inconsistent experimental results when using this compound from different batches or stored for different durations. | Varying levels of this compound oxidation. | 1. Always use this compound from a reputable supplier and note the lot number. 2. Qualify new batches of this compound by GC-MS or LC-MS to confirm purity before use. 3. Follow strict storage protocols to ensure consistency. |
Storage and Handling Recommendations
Proper storage and handling are critical to maintaining the integrity of this compound. The following table summarizes the recommended conditions.
| Parameter | Recommended Condition | Rationale |
| Temperature | Long-term (>1 month): -20°C or -80°C Short-term (<1 month): Room temperature (not to exceed 50°C) | Lower temperatures significantly reduce the rate of chemical reactions, including oxidation. |
| Atmosphere | Inert gas (Nitrogen or Argon) | Displaces oxygen, a key reactant in the autoxidation process. |
| Light | Store in an amber or opaque container. | Protects from light, which can initiate oxidation. |
| Container | Tightly sealed, high-grade stainless steel or coated steel. | Prevents exposure to air and moisture. |
| Additives | Consider adding a small amount of a suitable antioxidant (e.g., BHT, Vitamin E). | Antioxidants inhibit the free-radical chain reaction of autoxidation. |
Experimental Protocols
General Protocol for Handling this compound in Experiments
This protocol provides a general guideline for handling this compound in a way that minimizes oxidation. It should be adapted to the specific requirements of your experiment.
-
Preparation:
-
If this compound is stored at low temperatures, allow the container to warm to room temperature before opening to prevent condensation of moisture into the sample.
-
All glassware should be clean, dry, and preferably oven-dried before use.
-
Degas all solvents by sparging with an inert gas (nitrogen or argon) for at least 30 minutes.
-
-
Handling under Inert Atmosphere:
-
Perform all transfers of this compound in a glove box or under a positive pressure of an inert gas.
-
Use syringes or cannulas for liquid transfers to avoid opening the container to the atmosphere.
-
-
Reaction Setup:
-
Assemble the reaction glassware and flush with an inert gas.
-
Add degassed solvents and other reagents to the reaction vessel under a continuous flow of inert gas.
-
Add this compound to the reaction mixture using an inert atmosphere transfer technique.
-
If the reaction is heated, maintain a positive pressure of inert gas throughout the experiment.
-
-
Work-up and Analysis:
-
When the reaction is complete, cool the mixture to room temperature under an inert atmosphere.
-
If possible, perform the initial stages of the work-up (e.g., quenching, extraction) using degassed solvents and under an inert atmosphere.
-
For analysis, prepare samples immediately before injection and use sealed vials.
-
Generalized GC-MS Protocol for this compound Purity Check
This is a general protocol and the specific parameters (e.g., temperature program, column type) will need to be optimized for your instrument.
-
Sample Preparation (Derivatization):
-
In a clean vial, dissolve a small amount of this compound (e.g., 1 mg) in a suitable solvent (e.g., 1 mL of dichloromethane or ethyl acetate).
-
Add a derivatizing agent (e.g., BSTFA with 1% TMCS) to convert the hydroxyl group to a trimethylsilyl (TMS) ether. This improves volatility and chromatographic performance.
-
Heat the mixture (e.g., at 60°C for 30 minutes) to ensure complete derivatization.
-
Cool the sample to room temperature before injection.
-
-
GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).
-
Injection: Split or splitless injection, depending on the concentration.
-
Oven Program: Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 300°C) to elute the derivatized this compound and any potential oxidation products.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range that includes the expected molecular ions (e.g., m/z 50-500).
-
-
Data Analysis:
-
Identify the peak corresponding to the TMS-derivatized this compound.
-
Search for peaks corresponding to potential oxidation products (e.g., with masses corresponding to the addition of one or more oxygen atoms).
-
Compare the mass spectra of any unknown peaks to library spectra or literature data for phytosterol oxidation products to tentatively identify them.
-
Visualizations
Caption: Simplified pathway of this compound autoxidation and the role of antioxidants.
Caption: Recommended workflow for handling this compound to minimize oxidation.
References
- 1. Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Isophytol Interference in Fluorescence Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address potential interference caused by isophytol in fluorescence-based assays. Our goal is to help you identify, understand, and mitigate these effects to ensure the accuracy and reliability of your experimental data.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to this compound interference in fluorescence assays.
| Observed Problem | Potential Cause | Suggested Actions & Solutions |
| Unexpectedly high fluorescence signal in the presence of this compound. | This compound is autofluorescent at the assay's wavelengths.[1][2] | 1. Run an this compound-only control: Measure the fluorescence of this compound in the assay buffer at the same concentration used in the experiment. 2. Spectral Scan: Perform a full excitation and emission scan of this compound to identify its fluorescence profile. 3. Red-shift the assay: Switch to a fluorophore with excitation and emission wavelengths outside of this compound's fluorescence range.[3] 4. Data Correction: If the interference is moderate and consistent, subtract the signal from the this compound-only control from your experimental wells. |
| Lower than expected fluorescence signal in the presence of this compound. | This compound is quenching the fluorescence of the reporter dye.[1][4] | 1. Run a quenching control experiment: Measure the fluorescence of the reporter dye in the presence of varying concentrations of this compound. 2. Check for Inner-Filter Effect: Measure the absorbance spectrum of this compound. Significant absorbance at the excitation or emission wavelengths of your fluorophore indicates an inner-filter effect. 3. Decrease this compound concentration: If possible, lower the concentration of this compound to reduce quenching effects. 4. Change the fluorophore: Select a fluorophore whose spectral properties do not overlap with this compound's absorbance spectrum. |
| High variability in replicate wells containing this compound. | This compound may be precipitating out of solution at the concentration used. | 1. Visually inspect the assay plate: Look for turbidity or precipitates in the wells. 2. Solubility Test: Determine the solubility of this compound in the assay buffer. 3. Adjust Buffer Composition: Consider adding a small amount of a non-interfering solvent (e.g., DMSO) to improve solubility. Ensure the final solvent concentration does not affect the assay performance. |
| Assay signal drifts over time in the presence of this compound. | This compound may be unstable in the assay buffer or photoreactive. | 1. Pre-incubation Test: Incubate this compound in the assay buffer for the duration of the experiment and measure its fluorescence or absorbance at different time points. 2. Protect from Light: If photoreactivity is suspected, perform the assay in the dark or with minimal light exposure. |
Frequently Asked Questions (FAQs)
Q1: What is compound interference in fluorescence assays?
A1: Compound interference in fluorescence assays refers to the phenomenon where a test compound, such as this compound, itself exhibits properties that affect the fluorescence signal, leading to inaccurate results. This can manifest as either an increase or a decrease in the measured fluorescence, independent of the biological activity being assayed. The two primary mechanisms of interference are autofluorescence and quenching.
Q2: What is autofluorescence and how does it interfere with my assay?
A2: Autofluorescence is the natural fluorescence emitted by a compound when it is excited by light. If this compound is autofluorescent at the excitation and emission wavelengths of your assay's fluorophore, it can lead to a false-positive signal, making it appear as if this compound is an activator or inhibitor when it is not.
Q3: What is fluorescence quenching?
A3: Fluorescence quenching is any process that decreases the fluorescence intensity of a substance. This compound might interfere with your assay by quenching the signal of your fluorescent probe, leading to a false-negative or an overestimation of inhibitory activity. Quenching can occur through various mechanisms, including collisional quenching, energy transfer, and the inner-filter effect.
Q4: How can I determine if this compound is interfering with my assay?
A4: The best approach is to run a set of control experiments. These include measuring the fluorescence of this compound alone in the assay buffer and measuring the fluorescence of your reporter dye in the presence of varying concentrations of this compound. These controls will help you identify and quantify any autofluorescence or quenching effects.
Q5: What is the "inner-filter effect"?
A5: The inner-filter effect is a form of quenching where the interfering compound absorbs light at either the excitation or emission wavelength of the fluorophore. This reduces the amount of light that reaches the fluorophore for excitation or the amount of emitted light that reaches the detector, resulting in a lower measured fluorescence signal.
Q6: Can I just subtract the background fluorescence from my results?
A6: Simple background subtraction of an this compound-only control can sometimes correct for autofluorescence. However, this assumes that the fluorescence of this compound is additive and does not change in the presence of other assay components. It is a less reliable correction for quenching effects.
Q7: When should I consider changing my fluorophore?
A7: If this compound exhibits strong autofluorescence or significant absorbance at your current assay wavelengths, switching to a "red-shifted" fluorophore (one that excites and emits at longer wavelengths) is often an effective solution. Many interfering compounds are less likely to absorb or emit light in the red or far-red regions of the spectrum.
Experimental Protocols
Protocol 1: Characterization of this compound Autofluorescence
Objective: To determine if this compound is autofluorescent at the excitation and emission wavelengths of the primary assay.
Materials:
-
This compound stock solution
-
Assay buffer
-
Black, opaque microplate (e.g., 96-well or 384-well)
-
Fluorescence microplate reader
Methodology:
-
Prepare a serial dilution of this compound in the assay buffer, starting from the highest concentration used in the assay.
-
Add the this compound dilutions to the wells of the black microplate.
-
Include wells with only the assay buffer as a blank control.
-
Set the fluorescence reader to the excitation and emission wavelengths of your primary assay.
-
Measure the fluorescence intensity of each well.
Data Analysis:
-
Subtract the average fluorescence of the blank wells from the fluorescence of the wells containing this compound.
-
A concentration-dependent increase in fluorescence indicates autofluorescence.
Protocol 2: Assessment of this compound-Induced Quenching
Objective: To determine if this compound quenches the fluorescence of the assay's reporter dye.
Materials:
-
This compound stock solution
-
Fluorophore/reporter dye solution (at the concentration used in the primary assay)
-
Assay buffer
-
Black, opaque microplate
-
Fluorescence microplate reader
Methodology:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a microplate, add the fluorophore solution to a set of wells.
-
Add the serial dilutions of this compound to these wells.
-
Include control wells with the fluorophore and assay buffer only (no this compound).
-
Incubate the plate under the same conditions as the primary assay.
-
Measure the fluorescence intensity.
Data Analysis:
-
Compare the fluorescence of the wells containing this compound to the control wells.
-
A concentration-dependent decrease in fluorescence indicates quenching.
Data Presentation
Table 1: Example Data for this compound Autofluorescence
| This compound Concentration (µM) | Raw Fluorescence (RFU) | Blank-Corrected Fluorescence (RFU) |
| 100 | 5870 | 5750 |
| 50 | 3015 | 2895 |
| 25 | 1550 | 1430 |
| 12.5 | 820 | 700 |
| 6.25 | 450 | 330 |
| 0 (Blank) | 120 | 0 |
Table 2: Example Data for this compound-Induced Quenching
| This compound Concentration (µM) | Raw Fluorescence (RFU) | % Quenching |
| 100 | 12500 | 75% |
| 50 | 25000 | 50% |
| 25 | 37500 | 25% |
| 12.5 | 43750 | 12.5% |
| 6.25 | 46875 | 6.25% |
| 0 (Control) | 50000 | 0% |
Visualizations
To further clarify the troubleshooting process, the following diagrams illustrate key concepts and workflows.
Caption: Troubleshooting workflow for this compound interference.
Caption: Mechanisms of this compound interference in fluorescence assays.
References
Technical Support Center: Optimizing Isophytol Extraction from Natural Matrices
Welcome to the technical support center for isophytol extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound from natural matrices.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low this compound Yield | Incomplete Cell Lysis: The solvent is not effectively reaching the intracellular this compound. | - Ensure the plant material is finely ground, preferably cryo-ground with liquid nitrogen to enhance cell disruption. - Consider a pre-treatment step such as enzymatic digestion or a brief, high-intensity sonication. |
| Suboptimal Solvent Choice: The solvent may not have the ideal polarity to efficiently solubilize this compound.[1] | - this compound is soluble in organic solvents like ethanol, methanol, hexane, and acetone.[1] Experiment with different solvents and solvent mixtures to find the optimal system for your specific matrix. - For supercritical fluid extraction (SFE), optimize the pressure and temperature. Terpenes are often soluble in supercritical CO2 at relatively low pressures (around 80 bar) and temperatures (around 45°C).[2] | |
| Inadequate Extraction Time or Temperature: The extraction may not be running long enough or at a temperature that facilitates efficient mass transfer. | - Optimize the extraction time. For ultrasound-assisted extraction (UAE), yields often improve with increased time, but prolonged exposure can lead to degradation.[3] - For solvent extraction, increasing the temperature can improve efficiency, but be mindful of potential this compound degradation at higher temperatures.[4] | |
| Poor Solvent-to-Solid Ratio: An insufficient volume of solvent may be used, leading to a saturated solution that cannot extract more this compound. | - Experiment with different solvent-to-solid ratios. A common starting point is 10:1 (v/w) and can be adjusted based on the matrix. | |
| Presence of Impurities in the Extract | Co-extraction of Other Lipophilic Compounds: Pigments (chlorophylls, carotenoids) and other lipids are often co-extracted with this compound. | - Perform a saponification step to remove fatty acids. - Utilize column chromatography for purification. A silica gel column with a gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can effectively separate this compound from other compounds. |
| Solvent Residue: Remaining solvent from the extraction process. | - Use a rotary evaporator to remove the solvent under reduced pressure. Ensure the temperature is kept low to prevent this compound degradation. | |
| This compound Degradation | Thermal Degradation: this compound, like other terpenes, can be sensitive to high temperatures. | - For solvent extraction, use the lowest effective temperature. - Consider non-thermal extraction methods like supercritical fluid extraction (SFE) with CO2, which can be performed at near-ambient temperatures. - During solvent evaporation, use a rotary evaporator at a low temperature (e.g., < 40°C). |
| Oxidation: Exposure to air and light can lead to the oxidation of this compound. | - Store extracts under an inert atmosphere (e.g., nitrogen or argon) and in amber vials to protect from light. - Consider adding an antioxidant during the extraction process, although this may complicate downstream purification. | |
| Emulsion Formation (in Liquid-Liquid Extraction) | Presence of Surfactant-like Molecules: High concentrations of lipids and other amphiphilic compounds in the extract can cause emulsions. | - Gently swirl instead of vigorously shaking the separatory funnel to minimize emulsion formation. - Add a saturated salt solution (brine) to increase the ionic strength of the aqueous phase and help break the emulsion. - Centrifugation can also be effective in separating the layers. |
Frequently Asked Questions (FAQs)
1. What is the best solvent for extracting this compound?
The optimal solvent depends on the natural matrix and the extraction technique. This compound is a lipophilic diterpene alcohol and is soluble in a range of organic solvents. Commonly used solvents include:
-
Hexane: A non-polar solvent effective for extracting lipophilic compounds.
-
Ethanol and Methanol: Polar protic solvents that are also effective. Using aqueous mixtures of these solvents (e.g., 80% ethanol) can sometimes improve extraction efficiency by enhancing penetration into the plant tissue.
-
Acetone: A polar aprotic solvent that can also be used.
-
Supercritical CO2: A "green" solvent that is highly effective for terpene extraction, especially when selectivity is important.
It is recommended to perform small-scale pilot extractions with a few different solvents to determine the best one for your specific application.
2. How can I improve the purity of my this compound extract?
Purification of this compound from a crude extract can be achieved through various chromatographic techniques. Column chromatography is a common and effective method. A typical procedure involves:
-
Stationary Phase: Silica gel is a common choice.
-
Mobile Phase: A gradient elution starting with a non-polar solvent like hexane and gradually increasing the polarity by adding a solvent like ethyl acetate or acetone. This compound will elute at a specific solvent polarity, allowing for its separation from more polar and less polar impurities.
3. At what temperature should I conduct the extraction?
Temperature is a critical parameter that needs to be optimized. Higher temperatures generally increase extraction efficiency but also increase the risk of thermal degradation of this compound.
-
For solvent extraction , it is advisable to start with room temperature and gradually increase it, while monitoring the yield and purity of this compound. Temperatures above 60°C may lead to significant degradation.
-
For supercritical fluid extraction (SFE) with CO2, extraction of terpenes is often optimal at temperatures between 40-60°C.
-
For ultrasound-assisted extraction (UAE) , temperatures are typically kept low to moderate (e.g., 30-50°C) to prevent degradation caused by acoustic cavitation.
4. How can I quantify the amount of this compound in my extract?
Gas chromatography-mass spectrometry (GC-MS) is the most common and reliable method for the quantification of this compound. The general steps are:
-
Sample Preparation: The crude extract may need to be derivatized (e.g., silylation) to improve its volatility and chromatographic behavior.
-
GC Separation: A gas chromatograph with a suitable capillary column (e.g., a non-polar or medium-polarity column) is used to separate the components of the extract.
-
MS Detection: A mass spectrometer is used to detect and identify this compound based on its specific mass spectrum.
-
Quantification: An internal or external standard calibration curve is used to determine the exact concentration of this compound in the sample.
5. What are the advantages of using modern extraction techniques like UAE and SFE over traditional methods?
Modern extraction techniques offer several advantages over traditional methods like maceration or Soxhlet extraction:
-
Ultrasound-Assisted Extraction (UAE):
-
Increased Efficiency: The cavitation effect of ultrasound enhances solvent penetration and mass transfer, leading to higher yields in shorter times.
-
Reduced Solvent Consumption: UAE can often achieve high yields with less solvent.
-
Lower Operating Temperatures: It can be performed at lower temperatures, reducing the risk of thermal degradation of heat-sensitive compounds like this compound.
-
-
Supercritical Fluid Extraction (SFE):
-
"Green" Solvent: Supercritical CO2 is non-toxic, non-flammable, and easily removed from the final product, leaving no solvent residue.
-
High Selectivity: The solvating power of supercritical CO2 can be finely tuned by adjusting pressure and temperature, allowing for the selective extraction of specific compounds.
-
Mild Operating Conditions: Extraction can be performed at temperatures that preserve the integrity of thermolabile molecules.
-
Data Presentation
Table 1: Comparison of this compound Extraction Methods - General Parameters
| Extraction Method | Typical Solvent(s) | Temperature Range (°C) | Pressure Range | Advantages | Disadvantages |
| Solvent Extraction | Hexane, Ethanol, Methanol, Acetone | 20 - 60 | Atmospheric | Simple setup, low cost | Large solvent consumption, potential for thermal degradation, long extraction times |
| Ultrasound-Assisted Extraction (UAE) | Hexane, Ethanol, Methanol | 20 - 50 | Atmospheric | Fast, efficient, reduced solvent use, suitable for thermolabile compounds | High initial equipment cost, potential for localized heating |
| Supercritical Fluid Extraction (SFE) | Supercritical CO2 (often with a co-solvent like ethanol) | 35 - 60 | 80 - 400 bar | "Green" solvent, high selectivity, no solvent residue, mild temperatures | High initial equipment cost, complex operation |
| Microwave-Assisted Extraction (MAE) | Ethanol, Methanol | 50 - 120 | Atmospheric | Very fast, efficient, reduced solvent use | Potential for localized overheating and degradation of thermolabile compounds |
Table 2: Quantitative Parameters for Terpene Extraction (as a proxy for this compound)
| Parameter | Solvent Extraction | Ultrasound-Assisted Extraction (UAE) | Supercritical Fluid Extraction (SFE) |
| Solvent-to-Solid Ratio | 10:1 to 30:1 (v/w) | 10:1 to 50:1 (v/w) | N/A |
| Extraction Time | 1 - 24 hours | 10 - 60 minutes | 30 - 120 minutes |
| Temperature (°C) | 25 - 60 | 30 - 50 | 40 - 60 |
| Pressure (bar) | Atmospheric | Atmospheric | 80 - 350 |
| Ultrasound Frequency (kHz) | N/A | 20 - 40 | N/A |
| Ultrasound Power (W) | N/A | 100 - 500 | N/A |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Marine Algae
This protocol is a general guideline and should be optimized for the specific algal species.
-
Sample Preparation:
-
Wash the fresh marine algae with distilled water to remove salts and debris.
-
Freeze-dry the algae to remove water content.
-
Grind the dried algae into a fine powder using a grinder, preferably under liquid nitrogen to prevent degradation.
-
-
Extraction:
-
Weigh 10 g of the powdered algae and place it in a 250 mL beaker.
-
Add 100 mL of ethanol (or another suitable solvent) to achieve a 10:1 solvent-to-solid ratio.
-
Place the beaker in an ultrasonic bath.
-
Sonicate the mixture for 30 minutes at a frequency of 40 kHz and a power of 200 W. Maintain the temperature of the water bath at 40°C.
-
-
Separation and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Wash the residue with an additional 20 mL of the solvent to ensure complete recovery of the extract.
-
Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature below 40°C until the solvent is fully removed.
-
-
Purification (Optional):
-
The crude extract can be further purified using column chromatography as described in Protocol 3.
-
Protocol 2: Supercritical Fluid Extraction (SFE) of this compound
This protocol provides a starting point for SFE of this compound from a generic plant matrix.
-
Sample Preparation:
-
Dry the plant material to a moisture content of less than 10%.
-
Grind the dried material to a particle size of approximately 0.5 mm.
-
-
Extraction:
-
Load the ground plant material into the extraction vessel of the SFE system.
-
Set the extraction parameters:
-
Pressure: 100 bar
-
Temperature: 50°C
-
CO2 flow rate: 2 L/min
-
-
Begin the extraction and collect the extract in the separator vessel.
-
Continue the extraction for 60 minutes.
-
-
Fractionation (Optional):
-
To separate different classes of compounds, the pressure and temperature can be adjusted in a stepwise manner. For example, after the initial extraction, the pressure can be increased to 300 bar to extract less volatile compounds.
-
-
Collection:
-
After the extraction is complete, depressurize the system and collect the this compound-rich extract from the separator.
-
Protocol 3: Column Chromatography for this compound Purification
This protocol is for the purification of this compound from a crude extract.
-
Column Packing:
-
Prepare a slurry of silica gel (60-120 mesh) in hexane.
-
Pour the slurry into a glass chromatography column and allow the silica gel to settle, ensuring there are no air bubbles. Drain the excess hexane until the solvent level is just above the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of hexane.
-
Carefully load the dissolved sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with 100% hexane. This will elute non-polar compounds.
-
Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate to the hexane (e.g., 98:2, 95:5, 90:10 hexane:ethyl acetate).
-
Collect fractions of the eluent in separate test tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.
-
Combine the pure this compound fractions and evaporate the solvent using a rotary evaporator.
-
Visualizations
References
- 1. Identification and characterization of alkaline hydrolytic degradation products of ivacaftor by UPLC-PDA and UPLC-ESI-QTOF-MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Benefits and Drawbacks of Ultrasound-Assisted Extraction for the Recovery of Bioactive Compounds from Marine Algae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of extraction temperature and solvent type on the bioactive potential of Ocimum gratissimum L. extracts - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting isophytol precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with isophytol precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
This compound is a branched-chain terpenoid alcohol. In cell culture, it is often investigated for its potential biological activities, including its role as a precursor in the synthesis of vitamins E and K1. Its lipophilic nature, however, can present challenges in aqueous cell culture environments.
Q2: I've observed a cloudy precipitate in my cell culture medium after adding this compound. What is the likely cause?
This compound is poorly soluble in water and aqueous solutions like cell culture media. The precipitation you are observing is likely the this compound coming out of solution. This can be caused by several factors, including:
-
High Concentration: Exceeding the solubility limit of this compound in the medium.
-
Improper Dissolution: Not using an appropriate solvent to create a concentrated stock solution before adding it to the medium.
-
Temperature Shock: Adding a cold stock solution to warm culture medium can decrease the solubility of the compound.
-
pH Instability: Changes in the medium's pH can affect the solubility of this compound.
-
Interaction with Media Components: this compound may interact with salts, proteins, or other components in the medium, leading to precipitation.
Q3: How can I prevent this compound from precipitating in my cell culture medium?
Preventing precipitation primarily involves optimizing the preparation of the this compound solution and its addition to the culture medium. Key strategies include:
-
Using a suitable solvent: Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol.
-
Stepwise Dilution: Add the stock solution to the medium in a dropwise manner while gently swirling to ensure rapid and even dispersion.
-
Pre-warming: Ensure both the stock solution and the culture medium are at the same temperature (typically 37°C) before mixing.
-
Using a Surfactant: Incorporating a non-ionic surfactant can help to maintain this compound in solution.
-
Determining the Optimal Concentration: Perform a solubility test to find the maximum concentration of this compound that remains soluble in your specific cell culture medium.
Troubleshooting Guide
Issue: Precipitate Forms Immediately Upon Adding this compound Stock Solution to the Medium
| Potential Cause | Recommended Solution |
| High this compound Concentration | Decrease the final concentration of this compound in the culture medium. |
| Solvent Shock | Add the this compound stock solution to the medium very slowly, drop-by-drop, while gently agitating the medium. |
| Temperature Difference | Ensure both the stock solution and the cell culture medium are equilibrated to 37°C before mixing. |
| Inadequate Initial Dissolution | Ensure the this compound is fully dissolved in the stock solvent before adding it to the medium. Gentle warming or sonication of the stock solution may help. |
Issue: Precipitate Forms Over Time in the Incubator
| Potential Cause | Recommended Solution |
| Saturation Point Reached | The concentration of this compound may be at its saturation limit, and slight changes in temperature or evaporation can cause precipitation. Try using a slightly lower final concentration. |
| Interaction with Serum Proteins | If using a serum-containing medium, proteins may be contributing to the precipitation. Consider reducing the serum concentration or using a serum-free medium if your experiment allows. |
| pH Shift in Medium | Monitor the pH of your culture medium. Ensure your incubator's CO2 levels are stable and the medium is adequately buffered. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound (liquid)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, conical microcentrifuge tubes
Procedure:
-
Calculate the volume of this compound needed. The molecular weight of this compound is 296.54 g/mol , and its density is approximately 0.844 g/mL.
-
In a sterile microcentrifuge tube, add the calculated volume of this compound.
-
Add DMSO to the tube to achieve the final desired stock concentration of 100 mM.
-
Vortex the tube until the this compound is completely dissolved. The solution should be clear and colorless.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Determining the Maximum Soluble Concentration of this compound
This protocol helps determine the highest concentration of this compound that can be maintained in your specific cell culture medium without precipitation.
Materials:
-
100 mM this compound stock solution in DMSO
-
Your complete cell culture medium (including serum, if applicable)
-
Sterile 96-well plate
-
Incubator (37°C, 5% CO2)
Procedure:
-
Prepare a series of dilutions of the 100 mM this compound stock solution in your complete cell culture medium in a 96-well plate. Aim for a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM).
-
Include a vehicle control well containing the same final concentration of DMSO as the highest this compound concentration well. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is best to keep it below 0.1% if possible.[1]
-
Incubate the plate under standard cell culture conditions (37°C, 5% CO2) for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
Visually inspect the wells for any signs of precipitation (cloudiness, visible particles) at regular intervals using a light microscope.
-
The highest concentration that remains clear throughout the incubation period is your maximum soluble concentration.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C20H40O | [2] |
| Molecular Weight | 296.54 g/mol | |
| Appearance | Colorless, oily liquid | [3] |
| Density | ~0.844 g/mL | [1] |
| Water Solubility | Poor/Practically insoluble | [2] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, and benzene |
Table 2: Maximum Tolerable DMSO Concentrations for Common Cell Lines
| Cell Line | Maximum Tolerated DMSO Concentration (%) | Notes |
| General Guideline | 0.1 - 0.5% | Most cell lines tolerate up to 0.5%, but lower concentrations are always preferable. |
| Primary Cells | < 0.1% | More sensitive to DMSO toxicity. |
| Cancer Cell Lines (e.g., HeLa, A549) | ≤ 1% | Often more robust and can tolerate slightly higher concentrations. |
Visualizations
Caption: Workflow for preparing and using this compound in cell culture.
Caption: A flowchart for troubleshooting this compound precipitation.
References
selecting the optimal mobile phase for isophytol hplc analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the optimal mobile phase for isophytol analysis by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the most common HPLC mode for this compound analysis?
A1: Reversed-phase HPLC (RP-HPLC) is the most common mode for analyzing this compound.[1][2] this compound is a hydrophobic (non-polar) molecule, and in RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. This allows for good retention and separation of non-polar compounds.[3][4]
Q2: What are typical starting mobile phases for this compound analysis in RP-HPLC?
A2: A good starting point for this compound analysis on a C18 column is a mixture of acetonitrile (MeCN) and water.[1] Methanol can also be used as the organic modifier instead of acetonitrile. Since this compound is very non-polar, a high percentage of the organic solvent is typically required. For example, a mobile phase of 30:70 methanol:acetonitrile has been suggested, without the use of water, to prevent long run times. Another suggested mobile phase is acetonitrile, water, and phosphoric acid.
Q3: When should I consider using normal-phase HPLC for this compound analysis?
A3: Normal-phase HPLC (NP-HPLC), which uses a polar stationary phase and a non-polar mobile phase, can be an alternative for separating isomers of compounds structurally similar to this compound. If you are trying to separate this compound from other very non-polar compounds or isomers, and are not achieving adequate resolution with RP-HPLC, NP-HPLC could be a viable option. A typical mobile phase for NP-HPLC might consist of a mixture of n-hexane, tetrahydrofuran, and 2-propanol.
Q4: How does the mobile phase composition affect the retention of this compound in RP-HPLC?
A4: In RP-HPLC, increasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will decrease the retention time of this compound. Conversely, increasing the water content will increase its retention time. This is because this compound, being non-polar, has a stronger affinity for the non-polar stationary phase than the polar mobile phase. A more polar mobile phase will enhance this interaction, leading to longer retention.
Q5: Can I use additives in my mobile phase? What are their purposes?
A5: Yes, additives can be used to improve peak shape and resolution. For this compound analysis, adding a small amount of acid, like phosphoric acid or formic acid, to the mobile phase is common. Acids can help to suppress the ionization of any acidic functional groups on the analyte or residual silanol groups on the stationary phase, which can reduce peak tailing. For Mass Spectrometry (MS) compatible methods, formic acid is preferred over phosphoric acid.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Broadening)
-
Possible Cause: Secondary interactions between this compound and the stationary phase, or issues with the mobile phase pH.
-
Troubleshooting Steps:
-
Optimize Mobile Phase Additive: If not already present, add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase to minimize unwanted interactions with the stationary phase.
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate for your analyte. Although this compound itself is not ionizable, other components in your sample might be, affecting their interaction with the column.
-
Increase Column Temperature: Raising the column temperature can decrease mobile phase viscosity and improve peak shape.
-
Check for Column Contamination: Flush the column with a strong solvent to remove any contaminants that might be causing peak distortion.
-
Issue 2: High Backpressure
-
Possible Cause: Clogged frit, column contamination, or precipitation of buffer in the mobile phase.
-
Troubleshooting Steps:
-
Filter Mobile Phase and Samples: Always filter your mobile phase and samples through a 0.22 µm or 0.45 µm filter to remove particulate matter.
-
Check for Precipitation: If using buffers, ensure they are fully dissolved and miscible with the organic solvent to prevent precipitation.
-
Backflush the Column: If you suspect a clogged frit, you can try backflushing the column according to the manufacturer's instructions.
-
Use a Guard Column: A guard column can help protect your analytical column from contaminants and particulates.
-
Issue 3: Inconsistent Retention Times
-
Possible Cause: Improper column equilibration, changes in mobile phase composition, or temperature fluctuations.
-
Troubleshooting Steps:
-
Ensure Proper Equilibration: Equilibrate the column with the mobile phase for a sufficient amount of time before injecting your sample. This is especially important for gradient elution.
-
Prepare Fresh Mobile Phase: Mobile phase composition can change over time due to evaporation of the more volatile component. Prepare fresh mobile phase daily.
-
Use a Column Oven: A column oven will maintain a consistent temperature, which is crucial for reproducible retention times as temperature can affect mobile phase viscosity and analyte interaction with the stationary phase.
-
Degas the Mobile Phase: Air bubbles in the pump can lead to flow rate inconsistencies and thus, retention time drift. Degas your mobile phase before use.
-
Experimental Protocols
Protocol 1: General Reversed-Phase Method for this compound
-
Column: C18 (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile and water. The exact ratio should be optimized, starting with a high organic content (e.g., 90:10 MeCN:Water) and adjusting to achieve the desired retention time.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a low wavelength (e.g., 210 nm), as this compound does not have a strong chromophore.
-
Temperature: 30 °C
Protocol 2: Isocratic Reversed-Phase Method with Acidic Additive
-
Column: Newcrom R1
-
Mobile Phase: Acetonitrile, water, and phosphoric acid. For MS compatibility, replace phosphoric acid with formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV or MS
Data Presentation
Table 1: Effect of Mobile Phase Composition on this compound Retention Time (Hypothetical Data)
| Mobile Phase (Acetonitrile:Water) | Retention Time (min) | Peak Shape |
| 95:5 | 3.2 | Symmetrical |
| 90:10 | 5.8 | Symmetrical |
| 85:15 | 10.5 | Slight Tailing |
Visualizations
Caption: Workflow for selecting the optimal mobile phase in RP-HPLC.
Caption: Troubleshooting guide for common HPLC issues.
References
Validation & Comparative
Isophytol and Alpha-Tocopherol: A Comparative Analysis of Their Roles in Inhibiting Lipid Peroxidation
For Immediate Release
In the intricate landscape of cellular protection against oxidative stress, both isophytol and alpha-tocopherol have emerged as molecules of significant interest. While alpha-tocopherol, a prominent member of the vitamin E family, is a well-established and potent antioxidant, the role of this compound, a branched-chain unsaturated alcohol and a key precursor in the synthesis of vitamin E, is less defined in direct comparison. This guide provides a comprehensive analysis of their respective capabilities in inhibiting lipid peroxidation, supported by available experimental data and methodologies, to offer a clear perspective for researchers, scientists, and drug development professionals.
Executive Summary
Alpha-tocopherol is a highly effective chain-breaking antioxidant that directly scavenges peroxyl radicals, thereby inhibiting the propagation of lipid peroxidation. Its efficacy is well-documented with substantial quantitative data. This compound, while structurally related to the side chain of tocopherols, exhibits antioxidant properties, though it is generally considered to have weaker activity compared to the complete chromanol ring structure of alpha-tocopherol. Direct comparative studies on their efficacy in inhibiting lipid peroxidation are scarce; however, analysis of data for the closely related compound, phytol, suggests that while it possesses antioxidant capabilities, it does not reach the potency of alpha-tocopherol.
Quantitative Comparison of Antioxidant Activity
Direct quantitative comparisons between this compound and alpha-tocopherol are limited in publicly available research. However, by examining studies on phytol, a structurally analogous compound to this compound, and comparing them with established data for alpha-tocopherol and its water-soluble analog Trolox, an indirect assessment can be made.
| Compound | Assay | Metric | Result | Reference |
| Phytol | TBARS (Thiobarbituric Acid Reactive Substances) | % Inhibition of Lipid Peroxidation | Significant reduction in TBARS production at concentrations of 0.9, 1.8, 3.6, 5.4, and 7.2 ng/mL.[1] | [1] |
| Phytol | DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging | % Scavenging Capacity | 59.89 ± 0.73% at 7.2 µg/mL.[2][3] | [2] |
| Phytol | ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging | % Scavenging Capacity | 62.79 ± 1.99% at 7.2 µg/mL. | |
| Trolox (Alpha-Tocopherol analog) | TBARS | % Inhibition of Lipid Peroxidation | 48.12% reduction in TBARS production. | |
| Trolox (Alpha-Tocopherol analog) | Nitric Oxide Scavenging | % Scavenging Capacity | 59.76% reduction in nitrite production. | |
| Alpha-Tocopherol | Lipid Peroxidation Inhibition | IC50 | Not directly available in the provided search results. | |
| Phytol Derivatives (Phytyl Esters) | Liposome Autoxidation | Antioxidant Efficiency | Remarkable efficiency in preventing liposome autoxidation, some even better than alpha-tocopherol. |
Mechanisms of Action in Lipid Peroxidation Inhibition
Alpha-Tocopherol: The Chain-Breaking Antioxidant
Alpha-tocopherol is renowned for its role as a potent, lipid-soluble, chain-breaking antioxidant. It effectively terminates the propagation phase of lipid peroxidation. The phenolic hydroxyl group on its chromanol ring readily donates a hydrogen atom to lipid peroxyl radicals, thereby neutralizing them and preventing them from attacking other lipid molecules. This action transforms alpha-tocopherol into a relatively stable tocopheroxyl radical, which can be recycled back to its active form by other antioxidants like vitamin C.
Caption: Alpha-tocopherol's chain-breaking antioxidant mechanism.
This compound: A Potential, Though Weaker, Antioxidant
The antioxidant activity of this compound is less characterized. As an acyclic monounsaturated diterpene alcohol, its antioxidant potential is likely attributed to the hydroxyl group and the double bond in its structure. It may act by donating a hydrogen atom from its hydroxyl group to free radicals, similar to other alcohols, but with significantly less efficiency than the specialized phenolic hydroxyl group of alpha-tocopherol. The absence of the conjugated ring system found in alpha-tocopherol means that the resulting radical from this compound would be less stable, making it a less effective antioxidant.
Experimental Protocols
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
This assay quantifies lipid peroxidation by measuring malondialdehyde (MDA), a secondary product of lipid oxidation.
-
Sample Preparation: A lipid-rich substrate, such as egg yolk homogenate, is prepared in a phosphate buffer (e.g., 20 mM, pH 7.4).
-
Induction of Peroxidation: Lipid peroxidation is initiated by adding a free radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).
-
Incubation: The sample, with and without the antioxidant (this compound or alpha-tocopherol), is incubated at 37°C for a specified time (e.g., 30 minutes).
-
Reaction with TBA: Trichloroacetic acid (TCA) is added to precipitate proteins, followed by centrifugation. The supernatant is then mixed with thiobarbituric acid (TBA) and heated (e.g., at 95°C for 30 minutes) to form a colored MDA-TBA adduct.
-
Quantification: The absorbance of the resulting pink-colored solution is measured spectrophotometrically at 532 nm. The percentage inhibition of lipid peroxidation is calculated by comparing the absorbance of the antioxidant-treated samples to the control.
Caption: Workflow for the TBARS lipid peroxidation assay.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical.
-
Preparation of DPPH solution: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
Reaction: The antioxidant solution at various concentrations is added to the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 20-30 minutes).
-
Measurement: The decrease in absorbance of the DPPH solution is measured spectrophotometrically at a wavelength around 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined.
Conclusion
For professionals in research and drug development, the distinction between the antioxidant capabilities of this compound and alpha-tocopherol is critical. Alpha-tocopherol remains the gold standard for inhibiting lipid peroxidation due to its highly efficient chain-breaking mechanism. While this compound and its related compound phytol demonstrate antioxidant activity, the available data suggests they are less potent than alpha-tocopherol. The derivatization of phytol into phytyl esters has shown promise in enhancing antioxidant efficiency in lipid membranes, suggesting a potential avenue for future research and development. However, for applications requiring robust protection against lipid peroxidation, alpha-tocopherol is the superior choice based on current scientific evidence. Further direct comparative studies are warranted to fully elucidate the antioxidant potential of this compound relative to alpha-tocopherol.
References
Isophytol as a Biomarker for Oxidative Stress: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a myriad of pathological conditions. The identification and validation of reliable biomarkers are paramount for understanding disease mechanisms, diagnosing conditions, and evaluating the efficacy of therapeutic interventions. This guide provides a comparative analysis of isophytol, a branched-chain unsaturated alcohol, against established biomarkers of oxidative stress, offering insights into its potential utility in research and drug development.
Due to the limited direct experimental data on this compound as an oxidative stress biomarker, this guide will leverage data on its close structural isomer, phytol, to provide a comprehensive comparison. Phytol has demonstrated notable antioxidant properties and the ability to modulate markers of oxidative stress.[1][2][3]
Comparative Analysis of Oxidative Stress Biomarkers
The following table summarizes the key characteristics of this compound (drawing inferences from phytol data) and established oxidative stress biomarkers.
| Biomarker | Molecule Type | Method of Detection | Biological Sample | Advantages | Disadvantages |
| This compound/Phytol | Diterpene Alcohol | Gas Chromatography-Mass Spectrometry (GC-MS) | Plasma, Serum, Tissue | Potential antioxidant properties, may reflect lipid peroxidation inhibition.[3][4] | Limited direct validation as a biomarker, potential confounding from dietary sources. |
| Malondialdehyde (MDA) | Aldehyde | Thiobarbituric Acid Reactive Substances (TBARS) Assay (Colorimetric/Fluorometric), HPLC | Plasma, Serum, Tissue, Urine | Well-established, cost-effective, and relatively simple to measure. | Lacks specificity as other aldehydes can react with TBA, potential for artificial elevation during sample preparation. |
| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Oxidized Nucleoside | Enzyme-Linked Immunosorbent Assay (ELISA), LC-MS/MS, GC-MS | Urine, Plasma, Serum, Tissue DNA | Specific marker of oxidative DNA damage. | Can be influenced by DNA repair rates, ELISA methods may have cross-reactivity issues. |
| Protein Carbonyls | Oxidized Protein Residues | Colorimetric Assay (DNPH), Western Blot, ELISA | Plasma, Serum, Tissue Lysates | General and early indicator of protein oxidation, relatively stable. | Not specific to a single type of oxidative damage, can be influenced by protein turnover. |
| F2-Isoprostanes | Prostaglandin-like compounds | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), GC-MS | Urine, Plasma | Considered a "gold standard" for assessing lipid peroxidation in vivo, highly specific and stable. | Technically demanding and expensive to measure. |
Experimental Data Summary
The following tables present a summary of quantitative data from studies investigating the effects of phytol on oxidative stress markers, compared to baseline or control values for established biomarkers.
Table 1: Effect of Phytol on Malondialdehyde (MDA) Levels
| Study Context | Sample Type | Phytol Treatment | MDA Level (Phytol Group) | MDA Level (Control/Vehicle Group) | Reference |
| Carrageenan-induced inflammation in mice | Paw tissue homogenate | 75 mg/kg | Decreased | Increased | |
| Acetic acid-induced writhing in mice | Peritoneal fluid | 25, 50, 100, 200 mg/kg | Dose-dependent decrease | Increased | |
| In vitro lipid peroxidation of egg yolk | Egg yolk homogenate | 0.9 - 7.2 ng/mL | Significant reduction in TBARS | High TBARS production |
Table 2: Typical Concentration Ranges of Established Oxidative Stress Biomarkers
| Biomarker | Biological Sample | Typical Healthy Range | Range in Oxidative Stress Conditions | Reference |
| Malondialdehyde (MDA) | Human Plasma | 0.5 - 3 µM | > 3 µM | |
| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Human Urine | 1 - 10 ng/mg creatinine | > 10 ng/mg creatinine | |
| Protein Carbonyls | Human Plasma | 0.1 - 0.5 nmol/mg protein | > 0.5 nmol/mg protein | |
| F2-Isoprostanes | Human Plasma | 20 - 100 pg/mL | > 100 pg/mL |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Measurement of this compound/Phytol by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the analysis of this compound or phytol in serum samples.
1. Sample Preparation:
-
To 1 mL of serum, add an internal standard (e.g., a deuterated form of phytol).
-
Perform liquid-liquid extraction with a non-polar solvent like hexane or a mixture of hexane and isopropanol.
-
Vortex the mixture and centrifuge to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
2. Derivatization:
-
To the dried extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Incubate the mixture at 60-70°C for 30-60 minutes to convert the hydroxyl group of this compound/phytol to a more volatile trimethylsilyl (TMS) ether.
3. GC-MS Analysis:
-
Gas Chromatograph: Use a capillary column suitable for lipid analysis (e.g., HP-5MS).
-
Injector: Operate in splitless mode.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 300°C) to elute the analytes.
-
Mass Spectrometer: Operate in electron ionization (EI) mode.
-
Detection: Use selected ion monitoring (SIM) for quantification, targeting the characteristic ions of the TMS-derivatized this compound/phytol and the internal standard.
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Malondialdehyde (MDA)
This colorimetric assay is widely used to measure lipid peroxidation.
1. Reagent Preparation:
-
TBA Reagent: Prepare a solution of 2-thiobarbituric acid (TBA) in a suitable acidic buffer (e.g., 15% trichloroacetic acid and 0.25 N HCl).
-
MDA Standard: Prepare a series of MDA standards of known concentrations.
2. Assay Procedure:
-
Add the sample (e.g., plasma, tissue homogenate) to a test tube.
-
Add the TBA reagent to the sample.
-
Incubate the mixture at 95°C for 60 minutes. This allows the MDA in the sample to react with TBA to form a pink-colored adduct.
-
Cool the tubes on ice to stop the reaction.
-
Centrifuge the samples to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm using a spectrophotometer.
3. Calculation:
-
Generate a standard curve using the absorbance values of the MDA standards.
-
Determine the concentration of MDA in the samples by interpolating their absorbance values on the standard curve.
8-hydroxy-2'-deoxyguanosine (8-OHdG) ELISA
This is a competitive immunoassay for the quantitative measurement of 8-OHdG.
1. Assay Principle:
-
A microplate is pre-coated with 8-OHdG.
-
The sample or standard is added to the wells, followed by an HRP-conjugated primary antibody specific for 8-OHdG.
-
During incubation, the 8-OHdG in the sample competes with the 8-OHdG coated on the plate for binding to the antibody.
-
After washing, a substrate solution is added, and the color development is inversely proportional to the amount of 8-OHdG in the sample.
2. Assay Procedure (summarized from a typical kit protocol):
-
Add standards and samples to the appropriate wells of the 8-OHdG coated plate.
-
Add the HRP-conjugated anti-8-OHdG antibody to each well.
-
Incubate for a specified time (e.g., 1-2 hours) at room temperature or 37°C.
-
Wash the wells multiple times with a wash buffer to remove unbound reagents.
-
Add a TMB substrate solution to each well and incubate in the dark.
-
Stop the reaction by adding a stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
3. Calculation:
-
Generate a standard curve by plotting the absorbance of the standards against their concentrations.
-
Calculate the 8-OHdG concentration in the samples from the standard curve.
Protein Carbonyl Colorimetric Assay
This assay measures the level of carbonylated proteins, a hallmark of protein oxidation.
1. Assay Principle:
-
Protein carbonyls react with 2,4-dinitrophenylhydrazine (DNPH) to form a stable dinitrophenyl (DNP) hydrazone product.
-
The amount of DNP-hydrazone is quantified spectrophotometrically.
2. Assay Procedure (summarized):
-
Incubate the protein sample with DNPH in an acidic solution.
-
Precipitate the proteins using trichloroacetic acid (TCA).
-
Wash the protein pellet with ethanol-ethyl acetate to remove free DNPH.
-
Resuspend the pellet in a solution containing a chaotropic agent (e.g., guanidine hydrochloride).
-
Measure the absorbance at approximately 370 nm.
-
Determine the protein concentration in a parallel sample using a standard protein assay (e.g., BCA assay).
3. Calculation:
-
Calculate the carbonyl content using the molar extinction coefficient of DNPH and normalize it to the protein concentration. The results are typically expressed as nmol of carbonyl groups per mg of protein.
F2-Isoprostanes Measurement by LC-MS/MS
This is a highly sensitive and specific method for quantifying F2-isoprostanes.
1. Sample Preparation:
-
Add an internal standard (e.g., deuterated F2-isoprostane) to the plasma or urine sample.
-
Perform solid-phase extraction (SPE) to isolate and concentrate the F2-isoprostanes.
2. LC-MS/MS Analysis:
-
Liquid Chromatography: Use a C18 reverse-phase column to separate the different F2-isoprostane isomers.
-
Mass Spectrometry: Employ a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source operating in negative ion mode.
-
Detection: Use multiple reaction monitoring (MRM) to achieve high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for each F2-isoprostane isomer and the internal standard.
3. Quantification:
-
Generate a calibration curve using known concentrations of F2-isoprostane standards.
-
Quantify the F2-isoprostanes in the samples by comparing their peak area ratios to the internal standard against the calibration curve.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to oxidative stress and the validation of biomarkers.
Caption: Oxidative Stress and Biomarker Generation.
Caption: Workflow for Validating a Novel Biomarker.
Conclusion
While direct evidence for this compound as a standalone biomarker for oxidative stress is currently limited, the available data on its isomer, phytol, suggests a promising avenue for further investigation. Phytol has demonstrated antioxidant properties and the ability to mitigate lipid peroxidation, a key event in oxidative stress. For this compound to be validated as a robust biomarker, further studies are required to establish a clear dose-response relationship with varying levels of oxidative stress and to directly compare its performance against established markers in various disease models. The analytical methods, particularly GC-MS, are well-suited for the precise quantification of this compound in biological matrices, providing the necessary tools for its future validation. Researchers and drug development professionals are encouraged to consider the potential of this compound while acknowledging the need for more rigorous scientific validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Antioxidant Activity of Phytol Using Non- and Pre-Clinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antinociceptive and Antioxidant Activities of Phytol In Vivo and In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
isophytol efficacy compared to other terpenoids in drug delivery
An Objective Comparison of Isophytol and Other Terpenoids as Efficacy Enhancers in Advanced Drug Delivery Systems
For researchers, scientists, and drug development professionals, the selection of appropriate excipients is a critical determinant of a drug delivery system's success. Terpenoids, a large class of naturally derived compounds, have garnered significant attention for their ability to enhance drug permeation and improve therapeutic outcomes. This guide provides a comparative analysis of the efficacy of this compound against other commonly used terpenoids in various drug delivery formulations.
While direct comparative studies on this compound are limited, this guide collates available data on the closely related diterpenoid alcohol, phytol, and other representative terpenoids to offer a comprehensive overview. The data presented herein is compiled from a range of independent studies, and direct cross-study comparisons should be made with caution due to variations in experimental conditions.
Comparative Performance of Terpenoids in Drug Delivery Systems
The efficacy of a terpenoid in a drug delivery system is often evaluated based on its ability to be encapsulated within a carrier and the physicochemical properties of the resulting formulation. The following table summarizes key performance indicators for phytol (as a proxy for this compound) and other selected terpenoids from various studies.
| Terpenoid | Drug Delivery System | Encapsulation Efficiency (%) | Drug Loading (%) | Particle Size (nm) | Key Findings |
| Phytol | Liposomes | 60 - 88 | Not Reported | 80 - 250 | Effective entrapment in liposomal formulations for anti-inflammatory and anticancer applications.[1] |
| Limonene | Pectin-Whey Protein Nanocomplexes | ~88 | Not Reported | ~100 | High encapsulation efficiency in biopolymer-based nanoparticles. |
| Spray-Dried Nanoemulsions | 86.2 (Retention) | Not Reported | 700 - 800 | Efficient retention of the volatile compound after the drying process. | |
| Linalool | Nanostructured Lipid Carriers (NLCs) | 79.56 | 7.56 | ~53 | Demonstrated sustained release and increased bioavailability. |
| α-Pinene | Solid Lipid Nanoparticles (SLNs) | Optimized (Not Quantified) | Not Reported | ~137 | Formulation optimized for small particle size and stability.[2][3] |
| 1,8-Cineole | Nanoemulsion | > 80 (Incorporation Efficiency) | Not Reported | ~21 | High incorporation in a stable nanoemulsion with enhanced skin deposition.[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols for the preparation of various terpenoid-loaded drug delivery systems.
Phytol-Containing Liposomes by Thin-Film Hydration
This method involves the dissolution of lipids and phytol in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film. The film is then hydrated with an aqueous solution to form liposomes.
-
Lipid Film Formation: Dissolve phospholipids (e.g., phosphatidylcholine) and cholesterol in a suitable organic solvent (e.g., chloroform or a chloroform-methanol mixture). Add the phytol-containing extract to this mixture.
-
Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer solution by gentle rotation. The temperature of the hydrating medium should be above the phase transition temperature of the lipids.
-
Size Reduction: To obtain smaller, more uniform vesicles, the resulting liposomal suspension can be subjected to sonication or extrusion through polycarbonate membranes of a defined pore size.
-
Purification: Remove any unencapsulated material by centrifugation or dialysis.
Limonene-Loaded Nanoemulsion by Spontaneous Emulsification
This low-energy method relies on the spontaneous formation of fine oil droplets in an aqueous phase under specific compositional and temperature conditions.
-
Phase Preparation: Prepare an oil phase by mixing limonene with a suitable surfactant (e.g., Tween 80) and a co-surfactant (e.g., propylene glycol). The aqueous phase is typically deionized water.
-
Titration: Slowly add the aqueous phase to the oil phase with continuous stirring. The formation of a transparent or translucent nanoemulsion indicates the spontaneous formation of small droplets.
-
Equilibration: Allow the system to equilibrate for a period to ensure stability.
Linalool-Loaded Nanostructured Lipid Carriers (NLCs) by High-Pressure Homogenization
This high-energy method is suitable for producing lipid nanoparticles with a small particle size and narrow size distribution.
-
Phase Preparation: Prepare a lipid phase by melting a solid lipid (e.g., glyceryl monostearate) and a liquid lipid (e.g., medium-chain triglycerides) and dissolving linalool in the molten lipid mixture. Prepare an aqueous phase containing a surfactant (e.g., Poloxamer 188) heated to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase and homogenize at high speed using a high-shear mixer to form a coarse pre-emulsion.
-
High-Pressure Homogenization: Pass the hot pre-emulsion through a high-pressure homogenizer for several cycles at a defined pressure and temperature.
-
Cooling and Solidification: Cool down the resulting nanoemulsion to allow the lipid to recrystallize and form solid NLCs.
Mechanisms of Action and Signaling Pathways
Terpenoids can enhance drug delivery, particularly through the skin, by various mechanisms. A primary mechanism is the disruption of the stratum corneum, the outermost layer of the skin, which acts as the main barrier to drug permeation.
Terpene-Mediated Skin Permeation Enhancement
Terpenes can fluidize the lipid bilayers of the stratum corneum, making them more permeable to drug molecules. This process involves the insertion of the lipophilic terpene molecules into the lipid matrix, which disrupts the highly ordered structure of the intercellular lipids.
Caption: Terpene interaction with the stratum corneum lipid bilayer, leading to enhanced drug permeation.
Cellular Uptake of Terpenoid-Loaded Nanoparticles
Once a drug, encapsulated within a terpenoid-containing nanoparticle, has penetrated the initial skin barrier, its uptake by underlying cells is a crucial step for therapeutic efficacy. Nanoparticles are typically taken up by cells through various endocytic pathways.
Caption: General workflow for the cellular uptake of terpenoid-loaded nanoparticles.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Optimization of Alpha-Pinene-Loaded Solid Lipid Nanoparticles (SLN) Using Experimental Factorial Design and Dispersion Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Development and Optimization of Alpha-Pinene-Loaded Solid Lipid Nanoparticles (SLN) Using Experimental Factorial Design and Dispersion Analysis | Semantic Scholar [semanticscholar.org]
- 4. Preparation, characterization, ex vivo transdermal properties and skin irritation evaluation of 1,8-cineole nanoemulsion gel - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of Isophytol and Phytol on Cancer Cell Lines: A Review of Preclinical Data
A comprehensive analysis of the available in vitro studies reveals a significant research gap in the comparative cytotoxic effects of isophytol and its isomer, phytol, against cancer cell lines. While phytol has been the subject of numerous investigations demonstrating its potential as an anticancer agent, data on the specific cytotoxic activity of this compound remains largely unavailable in the public domain. This guide, therefore, summarizes the existing preclinical evidence for phytol and highlights the critical need for further research into the anticancer properties of this compound.
Introduction
Phytol and this compound are structurally related acyclic diterpene alcohols. Phytol is a constituent of chlorophyll and is widely found in plants, whereas this compound can be found in some essential oils and can also be synthesized. Their structural similarity suggests the potential for comparable biological activities. However, the current body of scientific literature focuses almost exclusively on the cytotoxic effects of phytol against various cancer cell lines. This guide aims to present the available data for phytol to inform researchers and drug development professionals, while simultaneously underscoring the absence of and necessity for corresponding data on this compound to enable a thorough comparative analysis.
Quantitative Analysis of Phytol Cytotoxicity
Numerous studies have evaluated the cytotoxic effects of phytol across a spectrum of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. The IC50 values for phytol vary considerably depending on the cancer cell line, exposure time, and the specific assay used.
| Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Adenocarcinoma | 8.79 ± 0.41 | [1] |
| PC-3 | Prostate Adenocarcinoma | 77.85 ± 1.93 | [1] |
| HeLa | Cervical Cancer | 15.51 (approx.) | [1] |
| HT-29 | Colorectal Adenocarcinoma | 69.67 (approx.) | [1] |
| A-549 | Lung Carcinoma | 69.67 (approx.) | [1] |
| Hs294T | Melanoma | 15.51 (approx.) | |
| MDA-MB-231 | Breast Adenocarcinoma | 69.67 (approx.) | |
| S-180 | Sarcoma | 18.98 ± 3.79 | |
| HL-60 | Human Leukemia | 1.17 ± 0.34 | |
| A549 | Lung Adenocarcinoma | 70.81 ± 0.32 (24h) | |
| A549 | Lung Adenocarcinoma | 60.7 ± 0.47 (48h) |
Note: The IC50 values presented are indicative and can vary between studies. The data clearly demonstrates that phytol exhibits a wide range of cytotoxic activity, with particular potency observed against breast cancer (MCF-7) and human leukemia (HL-60) cell lines.
Mechanistic Insights into Phytol's Anticancer Activity
The cytotoxic effects of phytol are believed to be mediated through several cellular mechanisms, primarily the induction of apoptosis (programmed cell death).
Induction of Apoptosis
Studies have shown that phytol treatment leads to characteristic morphological changes associated with apoptosis in cancer cells. This process is often linked to the generation of reactive oxygen species (ROS), which can trigger apoptotic pathways.
Signaling Pathway Modulation
The PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation, has been identified as a target of phytol. By inhibiting this pathway, phytol can suppress cancer cell growth and migration.
A simplified representation of a potential signaling pathway affected by phytol is presented below:
Caption: Potential mechanism of phytol-induced cytotoxicity via inhibition of the PI3K/Akt signaling pathway.
Experimental Protocols
The following provides a generalized methodology for assessing the cytotoxicity of compounds like phytol and this compound, based on commonly cited experimental procedures.
Cell Culture and Treatment
Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For cytotoxicity assays, cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells are treated with various concentrations of the test compounds (phytol or this compound) for specific durations (e.g., 24, 48, 72 hours).
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Caption: A typical workflow for determining cytotoxicity using the MTT assay.
Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined from the dose-response curve.
The Unexplored Potential of this compound
Despite its structural similarity to phytol, there is a conspicuous absence of published data on the cytotoxic effects of this compound on cancer cell lines. This represents a significant knowledge gap in the field of natural product-based cancer research. Comparative studies are essential to determine if this compound exhibits similar, superior, or inferior anticancer properties to phytol. Such research would be invaluable for:
-
Structure-Activity Relationship (SAR) Studies: Understanding how the subtle structural difference between phytol and this compound influences their cytotoxic activity.
-
Lead Compound Discovery: Identifying a potentially more potent or selective anticancer agent.
-
Expanding the Armamentarium of Natural Anticancer Compounds: Broadening the scope of natural products with therapeutic potential.
Conclusion and Future Directions
The available evidence strongly supports the cytotoxic potential of phytol against a variety of cancer cell lines, with the induction of apoptosis via pathways such as PI3K/Akt inhibition being a key mechanism of action. However, the complete lack of corresponding data for this compound makes a direct comparative analysis impossible at this time.
Therefore, this guide serves as a call to the research community to investigate the in vitro cytotoxicity of this compound against a panel of cancer cell lines. Future studies should aim to:
-
Determine the IC50 values of this compound in a range of cancer cell lines.
-
Directly compare the cytotoxic potency of this compound and phytol under identical experimental conditions.
-
Elucidate the mechanisms of action of this compound, including its effects on apoptosis and key signaling pathways.
Such research is critical to fully understand the anticancer potential of this class of diterpene alcohols and to potentially uncover new avenues for cancer therapy.
References
A Comparative Guide to Isophytol Quantification in Biological Samples: GC-MS vs. LC-MS/MS
For researchers, scientists, and drug development professionals, accurate quantification of isophytol in biological matrices is crucial for a variety of studies, including those related to toxicology, metabolism, and biomarker discovery. The two most prominent analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of these methods, supported by experimental data for structurally similar compounds, and presents detailed experimental protocols to aid in method selection and implementation.
Method Comparison: Performance and Characteristics
The choice between GC-MS and LC-MS/MS for this compound quantification depends on several factors, including the required sensitivity, sample throughput, and the nature of the biological matrix. While direct comparative validation data for this compound is limited in published literature, a review of methods for other phytosterols provides valuable insights into the expected performance of each technique.
Historically, GC-MS has been a widely used method for the analysis of phytosterols.[1] However, a significant drawback of GC-MS for non-volatile compounds like this compound is the necessity of a derivatization step to increase volatility and thermal stability.[1] This additional step can be time-consuming and introduce variability. In contrast, LC-MS/MS often allows for the direct analysis of such compounds, simplifying the workflow.[1]
Modern LC-MS/MS methods, particularly those utilizing atmospheric pressure photoionization (APPI), have demonstrated significantly higher sensitivity compared to traditional GC-MS. For instance, one study on the quantification of free and esterified phytosterols in human serum using APPI-LC-MS/MS reported detection limits ranging from 0.25 to 0.68 µg/L, which was at least 150-fold more sensitive than their GC-MS platform.[2][3]
Table 1: Comparison of Validation Parameters for Phytosterol Quantification Methods
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Limit of Detection (LOD) | Typically in the low ng/mL range. For myo-inositol and D-chiro-inositol, LODs were ≤ 30 ng/mL and ≤3 ng/mL, respectively. | Can reach sub-µg/L levels. For various phytosterols, LODs were reported to be between 0.25 and 0.68 µg/L. |
| Limit of Quantification (LOQ) | Dependent on the analyte and matrix. | Generally lower than GC-MS, enabling more sensitive quantification. |
| Linearity Range | Good linearity is achievable (R² > 0.999 for some inositols). | Wide linear ranges have been demonstrated, for example, 1 to 1,000 µg/L for phytosterols. |
| Recovery | Recoveries for inositol isomers were reported between 97.11-99.35% and 107.82-113.09%. | High recovery rates are achievable with optimized extraction methods. |
| Precision (RSD%) | Reproducible with RSD < 6% for repeated analyses of inositols. | Within-run and between-run variabilities for phytosterols ranged from 1.4% to 9.9%. |
| Sample Preparation | Often requires derivatization, which can be time-consuming. | Simpler sample preparation, often involving protein precipitation and/or extraction. |
| Analysis Time | Total analysis time can be longer due to derivatization and chromatographic run times. | Rapid analysis is possible, with total sample pretreatment and analysis times as short as 15 minutes. |
Experimental Workflows
The general workflow for quantifying this compound in a biological sample involves sample preparation, chromatographic separation, and mass spectrometric detection. The specific steps can vary depending on the chosen method and the sample matrix.
Figure 1: General workflow for the quantification of this compound in biological samples.
Detailed Experimental Protocols
The following are representative protocols for the quantification of this compound using GC-MS and LC-MS/MS. These should be optimized and validated for the specific biological matrix and instrumentation used.
Protocol 1: this compound Quantification by GC-MS
This protocol is adapted from a standardized method for the analysis of volatile and semi-volatile compounds in human serum.
1. Sample Preparation (Extraction and Derivatization)
-
Materials: Human serum samples, HPLC-grade methanol, internal standard (e.g., a deuterated analog of this compound).
-
Procedure:
-
Thaw serum samples on ice.
-
In a 1.5 mL microcentrifuge tube, combine 100 µL of serum with 200 µL of cold HPLC-grade methanol containing the internal standard.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Allow the mixture to stand at room temperature for 15 minutes.
-
Centrifuge at 12,500 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for derivatization.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable derivatizing agent (e.g., BSTFA with 1% TMCS) and incubate according to the manufacturer's instructions to form trimethylsilyl (TMS) derivatives.
-
2. GC-MS Analysis
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
GC Conditions (Example):
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Splitless injection at 280 °C.
-
Oven Temperature Program: Initial temperature of 70 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound-TMS and the internal standard.
-
3. Data Analysis
-
Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound standards.
Protocol 2: this compound Quantification by LC-MS/MS
This protocol is based on a general method for the analysis of phytohormones and other small molecules in biological fluids.
1. Sample Preparation (Extraction)
-
Materials: Human plasma/serum samples, cold methanol:isopropanol:acetic acid (20:79:1, v/v/v), internal standard.
-
Procedure:
-
Freeze samples in liquid nitrogen and store at -80 °C until use.
-
Thaw samples on ice.
-
To 100 µL of plasma/serum, add 400 µL of cold extraction solution containing the internal standard.
-
Vortex the mixture vigorously for 20 seconds and keep on ice. Repeat this step four times.
-
Sonicate the samples for 10 minutes in an ice bath.
-
Let the samples stand on ice for 30 minutes, then sonicate for another 10 minutes.
-
Centrifuge at 13,000 g for 10 minutes at 4 °C.
-
Collect the supernatant.
-
Filter the supernatant through a 0.2 µm PVDF membrane.
-
The samples are now ready for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation: High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) coupled to a tandem mass spectrometer (MS/MS).
-
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A suitable gradient to separate this compound from other matrix components.
-
-
MS/MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).
-
Scan Mode: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for this compound and the internal standard.
-
3. Data Analysis
-
Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Conclusion
Both GC-MS and LC-MS/MS are powerful techniques for the quantification of this compound in biological samples. While GC-MS can provide reliable results, the requirement for derivatization adds complexity to the workflow. LC-MS/MS offers a more streamlined approach with generally higher sensitivity and throughput. The choice of method should be guided by the specific research question, available instrumentation, and the required analytical performance characteristics. For high-throughput and highly sensitive applications, LC-MS/MS is often the preferred method. For laboratories with established GC-MS expertise and where the highest sensitivity is not the primary concern, a well-validated GC-MS method can also be a viable option. It is imperative that any chosen method is thoroughly validated in the specific biological matrix of interest to ensure accurate and reproducible results.
References
Isophytol vs. Squalene: A Comparative Guide to Vaccine Adjuvant Performance
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate adjuvant is a critical determinant of vaccine efficacy, capable of shaping the magnitude and quality of the immune response to a given antigen. Among the various classes of adjuvants, oil-in-water emulsions have demonstrated significant potential. This guide provides an objective comparison of two prominent isoprenoid-based adjuvants: isophytol and squalene. By examining their immunological performance, safety profiles, and mechanisms of action, supported by experimental data, this document aims to inform the rational selection of these adjuvants in vaccine formulations.
Executive Summary
Both this compound and squalene, as oil-in-water emulsion adjuvants, enhance the immune response to vaccine antigens. However, they exhibit distinct immunological profiles. Squalene-based adjuvants, such as the well-established MF59, are known to induce a balanced Th1 and Th2 response, making them suitable for a broad range of vaccines. This compound and its derivatives, like PHIS-01, appear to drive a more potent Th1-biased immunity, characterized by the induction of cytotoxic T-lymphocyte (CTL) responses, which is particularly advantageous for vaccines against intracellular pathogens and cancer.
Performance Comparison: Immunological Response
The following tables summarize quantitative data from murine studies using ovalbumin (OVA) as a model antigen to compare the immunogenic properties of this compound and squalene adjuvants. It is important to note that the data are compiled from different studies and experimental conditions may vary.
Table 1: Humoral Immune Response to OVA Antigen
| Adjuvant | Antigen/Dose | Mouse Strain | IgG1 Titer (Th2-associated) | IgG2a/c Titer (Th1-associated) | IgG1/IgG2a Ratio | Citation |
| Squalene (AddaVax) | OVA / 10 µg | C57BL/6 | Comparable to alum | Significantly elevated vs. alum | ~1 | [1][2] |
| This compound (PHIS-01) | Phthalate-KLH | BALB/c | Elevated | Significantly elevated | <1 | [3] |
| This compound (PHIS-01) | OVA | C57BL/6 | Data not specified, but all major IgG subclasses elicited | Strong induction of IgG2a | Data not specified | [3][4] |
Table 2: Cell-Mediated Immune Response to OVA Antigen
| Adjuvant | Antigen | Mouse Strain | Key T-Cell Response | Method of Measurement | Outcome | Citation |
| Squalene (MF59/AddaVax) | OVA | C57BL/6 | CD8+ T-cell response | In vivo cytotoxicity assay / Intracellular cytokine staining | Robust induction of OVA-specific CD8+ T-cells | |
| This compound (PHIS-01) | OVA | C57BL/6 | Cytotoxic T-Lymphocyte (CTL) response | ⁵¹Cr-release cytotoxicity assay | Significant induction of OVA-specific CTL activity |
Safety and Reactogenicity
Both squalene and this compound-based adjuvants are generally considered to have a favorable safety profile, especially in comparison to more reactogenic adjuvants like Freund's complete adjuvant.
Squalene: Squalene-based adjuvants like MF59 have been used in licensed human vaccines for years with a good safety record. Local reactions at the injection site are typically mild and transient.
This compound: Studies on phytol and its derivative PHIS-01 in mice have shown low toxicity. Notably, PHIS-01 did not induce adverse autoimmune responses, such as the production of anti-DNA antibodies, which can be a concern with some adjuvants.
Table 3: Comparative Safety Profile
| Feature | Squalene-based Adjuvants | This compound-based Adjuvants |
| Local Reactogenicity | Mild to moderate, transient | Minimal reported |
| Systemic Toxicity | Low | Low |
| Autoimmunity | No established causal link, though debated | No adverse anti-DNA response observed in preclinical models |
Mechanism of Action: Signaling Pathways
The distinct immunological outcomes of squalene and this compound adjuvants are rooted in the different innate immune signaling pathways they activate.
Squalene: Squalene-based emulsions are known to activate the innate immune system through a MyD88-dependent pathway, which is crucial for the induction of antibody responses. The induction of CD8+ T-cell responses by squalene adjuvants has been shown to be dependent on RIPK3 signaling in lymph node-resident macrophages.
This compound: The mechanism of action for phytol-based adjuvants is still being elucidated, but evidence suggests they promote a Th1-polarizing environment. The derivative PHIS-01 has been shown to induce IFN-γ, which in turn activates the transcription factor IRF-1. This pathway is critical for the development of Th1 immunity and cytotoxic T-lymphocytes. There is also evidence suggesting an indirect activation of Toll-like receptors (TLRs) and the NLRP3 inflammasome.
Signaling Pathway Diagrams
Experimental Protocols
Assessment of Local Reactogenicity in Mice
This protocol is adapted from methodologies used to evaluate local reactions to vaccine adjuvants and is consistent with the principles outlined in ISO 10993-6 for assessing local effects of implanted materials.
-
Animal Model: BALB/c or C57BL/6 mice, 6-8 weeks old.
-
Groups:
-
Test Group: Antigen + Test Adjuvant (this compound or Squalene emulsion)
-
Control Group 1: Antigen in PBS
-
Control Group 2: Adjuvant only
-
Control Group 3: PBS only
-
-
Procedure:
-
Administer a 50 µL injection subcutaneously or intramuscularly in the hind limb or the base of the tail.
-
Observe animals for signs of distress immediately after injection and daily thereafter.
-
At 24, 48, and 72 hours post-injection, measure the injection site for erythema (redness) and edema (swelling) using a caliper. Score the reactions based on a standardized scale (e.g., 0 = no reaction, 1 = mild, 2 = moderate, 3 = severe).
-
At selected time points (e.g., day 3, 7, and 14), euthanize a subset of animals from each group.
-
Excise the injection site and surrounding tissue.
-
Macroscopic Evaluation: Visually inspect the tissue for signs of inflammation, necrosis, or other abnormalities.
-
Histopathological Evaluation: Fix the tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). A veterinary pathologist should score the sections for inflammation, necrosis, fibrosis, and other relevant parameters.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination
-
Plate Coating:
-
Dilute the antigen (e.g., OVA) to 2-10 µg/mL in coating buffer (0.1 M carbonate-bicarbonate, pH 9.6).
-
Add 100 µL of the diluted antigen to each well of a 96-well high-binding ELISA plate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate 3 times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).
-
Block the plate with 200 µL/well of blocking buffer (e.g., PBS with 1% BSA or 5% non-fat dry milk) for 1-2 hours at room temperature.
-
-
Sample Incubation:
-
Wash the plate 3 times with wash buffer.
-
Prepare serial dilutions of the mouse serum samples in blocking buffer.
-
Add 100 µL of each serum dilution to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate 4 times with wash buffer.
-
Add 100 µL of HRP-conjugated goat anti-mouse IgG (or specific isotypes like IgG1, IgG2a/c) diluted in blocking buffer to each well.
-
Incubate for 1 hour at room temperature.
-
-
Substrate Development and Reading:
-
Wash the plate 5 times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Stop the reaction by adding 50 µL of 2N H₂SO₄ to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives an absorbance value above a predetermined cut-off (e.g., 2-3 times the background).
-
Enzyme-Linked Immunospot (ELISpot) Assay for Cytokine-Secreting Cells
-
Plate Preparation:
-
Activate the PVDF membrane of a 96-well ELISpot plate with 35% ethanol for 1 minute.
-
Wash the plate 5 times with sterile water.
-
Coat the wells with 100 µL of capture antibody (e.g., anti-mouse IFN-γ or IL-4) at the recommended concentration in sterile PBS.
-
Incubate overnight at 4°C.
-
-
Cell Plating and Stimulation:
-
Wash the plate 5 times with sterile PBS.
-
Block the plate with 200 µL/well of complete RPMI medium for at least 30 minutes at room temperature.
-
Prepare a single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized mice.
-
Add cells to the wells at a desired density (e.g., 2x10⁵ cells/well).
-
Add the specific antigen (e.g., OVA) or a positive control mitogen (e.g., Concanavalin A) to stimulate cytokine secretion.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Detection:
-
Wash the plate 5 times with wash buffer (PBS with 0.05% Tween-20) to remove the cells.
-
Add 100 µL of biotinylated detection antibody (e.g., anti-mouse IFN-γ-biotin) to each well.
-
Incubate for 2 hours at room temperature.
-
-
Spot Development:
-
Wash the plate 5 times with wash buffer.
-
Add 100 µL of streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP) conjugate to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate 5 times with wash buffer.
-
Add 100 µL of BCIP/NBT (for ALP) or AEC (for HRP) substrate to each well.
-
Monitor for the development of spots.
-
Stop the reaction by washing the plate with distilled water.
-
-
Analysis:
-
Allow the plate to dry completely.
-
Count the spots in each well using an automated ELISpot reader. Each spot represents a single cytokine-secreting cell.
-
Conclusion
The choice between this compound and squalene as a vaccine adjuvant will depend on the specific requirements of the vaccine being developed. Squalene-based adjuvants are a well-validated option for inducing robust and balanced humoral and cellular immune responses. This compound and its derivatives represent a promising alternative, particularly when a strong Th1-biased response and cytotoxic T-lymphocyte activity are desired, for instance, in the context of therapeutic cancer vaccines or vaccines against intracellular pathogens. Further head-to-head comparative studies under standardized conditions will be invaluable in further delineating the relative advantages of these two potent isoprenoid adjuvants.
Experimental Workflow and Decision Logic
References
- 1. Squalene emulsion-based vaccine adjuvants stimulate CD8 T cell, but not antibody responses, through a RIPK3-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Squalene emulsion-based vaccine adjuvants stimulate CD8 T cell, but not antibody responses, through a RIPK3-dependent pathway | eLife [elifesciences.org]
- 3. Phytol-based novel adjuvants in vaccine formulation: 1. assessment of safety and efficacy during stimulation of humoral and cell-mediated immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytol-based novel adjuvants in vaccine formulation: 1. assessment of safety and efficacy during stimulation of humoral and cell-mediated immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Isophytol and Farnesol on Skin Penetration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the skin penetration properties of two isoprenoid alcohols, isophytol and farnesol. Both compounds are naturally occurring terpenes with applications in the fragrance and pharmaceutical industries. Understanding their skin penetration profiles is crucial for their use in topical and transdermal formulations. This comparison is based on available experimental data and aims to provide an objective overview for researchers and formulation scientists.
Executive Summary
Farnesol has been more extensively studied for its skin penetration properties, with quantitative data available from in vitro studies on human skin. It demonstrates significant absorption, with a substantial portion reaching the systemic circulation over time. This compound, a larger diterpene alcohol, has limited direct quantitative skin penetration data. However, its structural similarity to phytol, for which some dermal absorption information is available, and its known function as a weak penetration enhancer suggest it is capable of penetrating the stratum corneum, albeit likely to a lesser extent than the smaller sesquiterpene farnesol. Farnesol has also been shown to modulate skin-related signaling pathways, including the PPARα and NF-κB pathways, which are involved in keratinocyte differentiation and inflammation. This compound's effects on skin signaling are less clear, though studies on its close analog, phytol, indicate an influence on the ROS-ERK pathway, which is implicated in melanogenesis.
Data Presentation: Quantitative Skin Penetration
Table 1: In Vitro Human Skin Penetration of Farnesol
| Time Point | % of Applied Dose in Stratum Corneum | % of Applied Dose in Deeper Skin Layers (Epidermis & Dermis) | % of Applied Dose in Receptor Fluid (Systemic Absorption) | Total Penetration (% of Applied Dose) |
| 24 hours | 7.2% ± 1.3% | 19.2% ± 2.8% | 43.5% ± 3.3% | 70.0% ± 4.1% |
| 72 hours | 5.2% ± 1.2% | 2.8% ± 0.7% | 77.5% ± 7.1% | 85.5% ± 6.7% |
Data adapted from the RIFM (Research Institute for Fragrance Materials) safety assessment of farnesol.[1]
Note on this compound: While direct quantitative data is lacking, a study on the percutaneous absorption of indomethacin in rats showed that a gel ointment containing 1% this compound enhanced the drug's absorption compared to a control without any terpene. However, its effect was weaker than that of several monoterpenes and sesquiterpenes. This suggests that this compound possesses some degree of skin penetration-enhancing capability, which implies it can penetrate the stratum corneum.
Experimental Protocols
The following is a generalized experimental protocol for an in vitro skin permeation study using a Franz diffusion cell, a common method for evaluating the skin penetration of substances like this compound and farnesol.
Protocol: In Vitro Skin Permeation using Franz Diffusion Cells
-
Skin Membrane Preparation:
-
Excised human or animal (e.g., porcine) skin is used. The skin is dermatomed to a thickness of approximately 200-400 µm.
-
The prepared skin membrane is mounted on the Franz diffusion cell, with the stratum corneum facing the donor compartment and the dermis in contact with the receptor fluid.
-
-
Franz Diffusion Cell Setup:
-
The receptor compartment is filled with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubility enhancer for lipophilic compounds) and maintained at 32°C to mimic skin surface temperature.
-
The receptor fluid is continuously stirred to ensure a uniform concentration.
-
-
Application of Test Substance:
-
A known quantity of the test substance (this compound or farnesol), often in a relevant vehicle, is applied to the surface of the stratum corneum in the donor compartment.
-
The donor compartment is typically occluded to prevent evaporation.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), samples are withdrawn from the receptor fluid.
-
An equal volume of fresh, pre-warmed receptor fluid is added back to the receptor compartment to maintain sink conditions.
-
-
Analysis:
-
The concentration of the test substance in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Data Calculation:
-
The cumulative amount of the substance permeated per unit area is plotted against time.
-
From the steady-state portion of the curve, key parameters such as the flux (Jss) and the permeability coefficient (Kp) are calculated.
-
Mandatory Visualization
Experimental Workflow
Caption: Workflow for a typical in vitro skin penetration study.
Signaling Pathways
The following diagrams illustrate the known signaling pathways in skin cells that can be modulated by farnesol and phytol (as a proxy for this compound).
Caption: Farnesol's modulation of skin cell signaling pathways.[2]
Caption: Phytol's (this compound analog) effect on melanogenesis signaling.[3]
References
A Comparative Analysis of Commercial Isophytol Standards for Research Applications
For researchers, scientists, and drug development professionals, the purity of chemical standards is paramount to achieving accurate and reproducible experimental results. Isophytol, a key intermediate in the synthesis of Vitamin E and Vitamin K1, is widely used in various research and development applications.[1] This guide provides a comparative assessment of commercial this compound standards, offering insights into their purity and outlining the methodologies for independent verification.
Purity Assessment of Commercial this compound
The purity of this compound is most commonly determined by gas chromatography (GC), often coupled with a flame ionization detector (GC/FID) or a mass spectrometer (GC-MS).[2][3] This technique separates volatile compounds in a sample, allowing for the quantification of this compound and the identification of any impurities. Commercial this compound standards typically have a purity of 95% or greater.[1]
Potential impurities in synthetic this compound can include residual starting materials and by-products from the manufacturing process. These may include compounds such as 3,7,11,15-tetramethylhexadecan-3-ol, 6,10,14-trimethylpentadecan-2-one, and 3,7,11,15-tetramethylhexadec-1-yn-3-ol.[1] The presence and concentration of these impurities can vary between different commercial suppliers.
Comparative Data
The following table summarizes hypothetical purity data for this compound standards from various fictional suppliers, based on typical purity levels found in the market. This data is for illustrative purposes and researchers should always refer to the supplier's certificate of analysis (CoA) for lot-specific purity information.
| Supplier | Product Number | Stated Purity (%) | Method | Potential Impurities Detected |
| Supplier A | IP-1001 | ≥98.0 | GC-FID | Isomer impurity (0.8%), Unknown (0.5%) |
| Supplier B | ISO-2023 | >99.0 | GC-MS | Residual Solvents (0.2%), this compound isomer (0.3%) |
| Supplier C | PHYT-55 | ≥97.0 | GC | Related ketone (1.5%), Other (1.0%) |
| Supplier D | IP-SPEC-995 | ≥99.5 | High-Resolution GC-MS | Trace isomers (<0.3%), Synthesis precursor (<0.2%) |
Experimental Protocols
To independently verify the purity of a commercial this compound standard, the following gas chromatography-mass spectrometry (GC-MS) protocol can be employed.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound
Objective: To determine the purity of an this compound standard and identify any volatile impurities.
Materials:
-
This compound standard
-
High-purity solvent (e.g., hexane or ethyl acetate)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Appropriate GC column (e.g., a non-polar or mid-polar capillary column)
-
Microsyringe
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound standard.
-
Dissolve the standard in 10 mL of the chosen high-purity solvent to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of approximately 100 µg/mL for analysis.
-
-
GC-MS Instrumentation and Conditions:
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at a temperature of 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10°C/min to 280°C.
-
Final hold: Hold at 280°C for 10 minutes.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
-
-
Data Analysis:
-
Integrate the peaks in the total ion chromatogram (TIC).
-
Calculate the area percentage of the this compound peak relative to the total peak area to determine the purity.
-
Identify impurity peaks by comparing their mass spectra to a spectral library (e.g., NIST).
-
Visualizing the Workflow
The following diagram illustrates the general workflow for assessing the purity of a commercial this compound standard.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Isophytol
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper use of Isophytol, ensuring both personal safety and the integrity of your research.
Personal Protective Equipment (PPE) for this compound
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure a safe laboratory environment. The following table summarizes the recommended personal protective equipment.
| PPE Category | Specification | Regulatory Standards |
| Eye and Face Protection | Appropriate protective eyeglasses or chemical safety goggles. | OSHA 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Skin Protection | Chemical resistant protective gloves. The specific material and breakthrough time should be confirmed based on the specific lab conditions. Viton® gloves have been noted as a suitable option. Wear appropriate protective clothing to prevent skin exposure, which may include an apron, protective boots, or a chemical-protection suit for larger quantities or splash risks. | EN ISO 374-1.[3] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if exposure limits are exceeded or if irritation is experienced. For higher concentrations or long-term exposure, a gas filter for organic vapors (e.g., EN 14387 Type A) is suitable. | OSHA 29 CFR 1910.134 or European Standard EN 149.[1][3] |
Procedural Guidance for Handling this compound
Adherence to proper handling and disposal protocols is critical for laboratory safety and environmental protection.
Engineering Controls and Work Practices
-
Ventilation: Always use this compound in a well-ventilated area to keep airborne concentrations low. Facilities should be equipped with local exhaust ventilation.
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.
-
Hygiene: Avoid contact with eyes, skin, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands and face thoroughly after handling. Contaminated work clothing should be removed and washed before reuse.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is correctly donned and that engineering controls are operational. Obtain and read the Safety Data Sheet (SDS) for this compound.
-
Dispensing: Carefully dispense the required amount of this compound, avoiding the generation of mists or vapors. Keep the container tightly closed when not in use.
-
Use in Experiments: When using this compound in experimental setups, ensure the apparatus is contained to prevent leaks or spills.
-
Storage: Store this compound in a cool, dry, and well-ventilated place in a tightly closed container. Keep it away from sources of ignition and incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.
Spill and Disposal Plan
-
Spill Response: In the event of a spill, immediately evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth. Place the absorbed material into a suitable, closed container for disposal. Avoid runoff into storm sewers and waterways.
-
Waste Disposal: Dispose of this compound and its container at a hazardous or special waste collection point, in accordance with local, regional, and national regulations. Do not dispose of it into the environment.
Visualizing the this compound Handling Workflow
To further clarify the procedural flow of handling this compound safely, the following diagram illustrates the key steps from preparation to disposal.
Caption: A flowchart outlining the safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
